3-Fluoro-1-methylcyclobutan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-1-methylcyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c1-5(7)2-4(6)3-5/h4H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZKXSHHVXPYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Fluoro-1-methylcyclobutan-1-amine CAS 1781122-54-0 properties
The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-Fluoro-1-methylcyclobutan-1-amine (CAS 1781122-54-0) . It synthesizes available chemical data with derived "best practice" methodologies for synthesis and application in medicinal chemistry.[1][2][3][4][5]
CAS: 1781122-54-0 | Formula: C₅H₁₀FN | M.W.: 103.14 g/mol (Free Base)[3][6][7]
Executive Summary: Strategic Value in Drug Design
In the landscape of modern medicinal chemistry, 3-Fluoro-1-methylcyclobutan-1-amine represents a high-value "sp³-rich" building block.[3][6][7] It is primarily utilized to replace metabolically labile piperidine, pyrrolidine, or cyclohexyl rings, offering three distinct strategic advantages:[1]
-
Conformational Restriction: The cyclobutane ring locks the amine vector, reducing the entropic penalty upon protein binding.[1][3]
-
Metabolic Blocking: The fluorine atom at the C3 position blocks the common metabolic "soft spot" (C-H oxidation), extending the half-life of the parent drug.[1][3]
-
Basicity Modulation: The electron-withdrawing fluorine atom (through-bond inductive effect,
) lowers the pKₐ of the primary amine compared to the non-fluorinated analog.[3][6][7] This is critical for optimizing membrane permeability and reducing off-target hERG channel inhibition.[1][3][6][7]
Physicochemical Profile
The following properties are critical for handling and incorporation into lead compounds. Data represents a consensus of experimental and high-confidence predicted values for the hydrochloride salt (most common commercial form).[1][3][6][7]
| Property | Value / Description | Context for Researchers |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[3][6][7] |
| Molecular Weight | 139.60 g/mol (HCl Salt) | Free base: 103.14 g/mol .[1][3][6] |
| Melting Point | 197–199 °C (dec.)[1][3][6] | High lattice energy typical of compact ammonium salts.[1][3] |
| Predicted pKₐ | 8.4 – 8.7 (Conjugate Acid) | Lower than non-fluorinated analog (~9.[1][3][6]6) due to F-inductive effect.[1][3][6][7] |
| LogP (Predicted) | 0.8 – 1.2 | Enhanced lipophilicity vs. non-methylated analog.[1][3][6] |
| Solubility | High in Water, MeOH, DMSO | Poor solubility in non-polar solvents (DCM, Hexane).[1][3] |
| Stereochemistry | cis / trans mixture (typically 3:[1][3][6][7][8]1) | Isomers are separable; cis (F/Me syn) is often kinetic major.[1][3][6] |
Structural Analysis & Isomerism
The rigidity of the cyclobutane ring creates distinct stereochemical environments. For CAS 1781122-54-0, the "cis" and "trans" nomenclature is defined by the relative orientation of the Fluorine (C3) and the Amine (C1) groups (or Methyl, depending on specific IUPAC priority conventions used by vendors).[3][6][7]
-
Puckered Conformation: Unlike cyclopropane, the cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1][3]
-
Dipole Alignment: The cis-isomer typically exhibits a larger molecular dipole moment, affecting solubility and silica gel retention times (usually more polar/slower eluting).[1][3][6][7]
Caption: Stereochemical divergence in 3-substituted cyclobutanes requires separation for SAR studies.
Synthetic Methodology
Direct synthesis of this quaternary amino-cyclobutane is challenging due to the steric crowding at C1 and the volatility of intermediates.[1][3][6][7] The most robust, self-validating protocol involves a Curtius Rearrangement strategy starting from a protected cyclobutanecarboxylate.[3][6][7]
Recommended Route: The "Alpha-Methylation / Curtius" Sequence
This pathway allows for the separation of diastereomers at the stable ester or alcohol stage.[3][6][7]
Step-by-Step Protocol:
-
Starting Material: Methyl 3-(benzyloxy)cyclobutane-1-carboxylate.[3][6][7]
-
Alpha-Methylation (Critical Step):
-
Hydrolysis & Curtius Rearrangement:
-
Deprotection & Fluorination:
-
Final Deprotection:
Process Flow Visualization
Caption: Robust synthetic pathway avoiding fluorine elimination risks by late-stage fluorination.
Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic.[1][3][6][7] Weighing should be performed quickly or within a glovebox for precise stoichiometry.[1][3]
-
Thermal Stability: Stable up to ~150°C, but avoid prolonged heating of the free base in air (oxidation risk).[1][3]
-
Compatibility:
Applications in Medicinal Chemistry
Bioisosterism Case Study
Replacing a 4-methylpiperidine or cyclohexylamine moiety with the 3-fluoro-1-methylcyclobutyl core often results in:
-
Reduced Lipophilicity (LogD): The polar C-F bond lowers LogD compared to a pure hydrocarbon ring, potentially reducing metabolic clearance.[1][3]
-
hERG Avoidance: The lower pKₐ (approx 8.5 vs 10.0 for piperidine) reduces the concentration of the cationic species at physiological pH, a key factor in reducing hERG channel blockade.[1][3]
References
-
Haufe, G., et al. (2015).[1][3] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. [3][6]
-
Mykhailiuk, P. K. (2015).[1][3] Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery. Chemical Reviews. [3][6]
-
Wuitschik, G., et al. (2010).[1][3] Oxetanes and Cyclobutanes as Bioisosteres. Angewandte Chemie International Edition. [3][6]
-
PubChem Compound Summary. 3-Fluoro-1-methylcyclobutan-1-amine. [3][6]
Sources
- 1. 3-FLUORO-1-METHYLCYCLOBUTAN-1-AMINE HCL | 1781122-54-0 [sigmaaldrich.com]
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- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 6. chemscene.com [chemscene.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0560109A2 - Process for the preparation of 1-fluorocyclopropyl-methyl-ketone - Google Patents [patents.google.com]
chemical structure of 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride
A Strategic Scaffold for Conformational Control and pKa Modulation in Drug Discovery [1][2]
Executive Summary
In the landscape of modern medicinal chemistry, 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride (CAS: 1781122-54-0) represents a high-value "sp³-rich" building block.[2] Unlike flat aromatic scaffolds, this moiety offers a defined three-dimensional vector, allowing researchers to escape "flatland" while maintaining low molecular weight.[2]
The strategic introduction of a fluorine atom at the C3 position, combined with the geminal methyl/amine substitution at C1, serves a dual purpose:
-
Electronic Modulation: The through-bond inductive effect of the fluorine atom lowers the pKₐ of the primary amine, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.[1][2]
-
Conformational Locking: The cyclobutane ring's puckered geometry creates distinct cis and trans vectors, enabling precise orientation of pharmacophores.[2]
This guide details the structural dynamics, synthesis pathways, and medicinal utility of this scaffold.[2]
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride |
| CAS Number | 1781122-54-0 (HCl Salt) |
| Molecular Formula | C₅H₁₀FN[1][2][3] · HCl |
| Molecular Weight | 139.60 g/mol (Salt); 103.14 g/mol (Free Base) |
| SMILES | CC1(CC(C1)F)N.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, MeOH, DMSO |
| Storage | Hygroscopic; Store at 2–8°C under inert atmosphere (N₂) |
Structural & Conformational Analysis
The "Puckered" Conformation
Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[2] This puckering (typically ~25-30°) creates pseudo-axial and pseudo-equatorial positions.[1][2]
-
Stereoisomerism: The molecule exists as two diastereomers based on the relative orientation of the C3-Fluorine and the C1-Methyl group.[1][2]
-
Dipole & pKa Effects: The C3-fluorine exerts a strong electron-withdrawing inductive effect ($ -I $).[1][2] Because the cyclobutane ring transmits these effects efficiently, the basicity of the C1-amine is reduced compared to the non-fluorinated analog (1-methylcyclobutan-1-amine).[2]
Estimated pKₐ Shift:
-
1-methylcyclobutan-1-amine: pKₐ ≈ 9.8
-
3-fluoro-1-methylcyclobutan-1-amine: pKₐ ≈ 8.8 – 9.0[2]
This ~1.0 log unit drop is critical for reducing lysosomal trapping and improving passive permeability.[2]
Structural Visualization
The following diagram illustrates the relationship between the puckered ring and the substituents.
Caption: Structural logic of the 3-fluoro-1-methylcyclobutane scaffold showing functional interplay.
Synthesis Pathways[2][4][5]
The synthesis of 1,1,3-trisubstituted cyclobutanes is non-trivial due to the strain of the ring and the potential for elimination of the fluorine atom.[2] Two primary routes are employed: the Classical Ritter Approach (industrial, racemic/mixture) and the Modern Ellman Approach (medicinal chemistry, stereocontrolled).[2]
Route A: The Ellman Sulfinamide Strategy (Stereoselective)
This route is preferred in drug discovery to separate diastereomers early or control stereochemistry.[2]
-
Imine Formation: Condensation with tert-butanesulfinamide (Ellman's auxiliary).[1][2]
-
Nucleophilic Addition: Addition of Methyl Grignard (MeMgBr) or Methyllithium (MeLi).[2] The auxiliary directs the attack, favoring one diastereomer.[2]
-
Deprotection: Acidic hydrolysis (HCl/MeOH) yields the amine hydrochloride.[2]
Route B: The Bucherer-Bergs / Hydrolysis (Industrial)
Used for bulk production where isomer separation is performed via crystallization or chromatography at the final stage.[1]
-
Formation: 3-Fluorocyclobutanone + (NH₄)₂CO₃ + KCN → Hydantoin intermediate.[1][2]
-
Hydrolysis: Base hydrolysis (NaOH) → Amino Acid.[2]
-
Conversion: Not direct; this route usually yields the amino acid.[2]
-
Direct Amination (Alternative): 3-Fluorocyclobutanone + MeLi → Tertiary Alcohol → Ritter Reaction (MeCN/H₂SO₄) → Acetamide → Hydrolysis.[1][2]
Synthesis Workflow Diagram
Caption: Comparison of Stereoselective (Ellman) vs. Industrial (Ritter) synthesis routes.
Physicochemical Profile & Applications
Comparative Metrics
The following table highlights why a researcher would select this building block over standard alternatives.
| Scaffold | pKₐ (Amine) | LogP (Est.)[2][4][5] | Csp³ Fraction | Metabolic Stability |
| Cyclobutanamine | ~9.6 | 0.5 | 1.0 | Low (Oxidation prone) |
| 1-Methylcyclobutanamine | ~9.8 | 0.9 | 1.0 | Medium (Gem-dimethyl effect) |
| 3-Fluoro-1-methyl... | ~8.9 | 0.7 | 1.0 | High (F blocks metabolism) |
Medicinal Chemistry Utility
-
Bioisostere for Piperidine/Piperazine: Replacing a saturated heterocycle with this cyclobutane linker can reduce molecular weight (MW) while maintaining the distance between the amine and the rest of the pharmacophore.[2]
-
Metabolic Blocking: The C3 position of cyclobutane is a "soft spot" for P450-mediated oxidation.[2] Fluorination at this position blocks hydroxylation, extending the half-life ($ t_{1/2} $) of the drug candidate.[1][2]
-
Permeability Enhancement: By lowering the pKₐ below 9.0, a larger fraction of the molecule exists in the neutral state at physiological pH (7.4), facilitating passive diffusion across membranes.[2]
Experimental Protocols (Self-Validating)
Handling & Stability[2]
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[2] Weighing should be performed quickly or inside a glovebox for precise stoichiometry.[2]
-
Stability: Stable in solid form at 4°C. In solution (D₂O or DMSO), the C-F bond is stable, but prolonged exposure to extremely strong bases (e.g., NaH, tBuLi) could theoretically induce HF elimination to form a cyclobutene, though the 1-methyl group provides steric protection against this.
Analytical Verification (NMR)
To validate the structure, look for these signature signals in ¹H NMR (DMSO-d₆ or D₂O):
-
Methyl Group: A singlet (or doublet if long-range coupling exists) around
1.4 – 1.6 ppm (3H).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Methine (H-C-F): A distinct multiplet (dtt or dm) around
4.8 – 5.2 ppm.[2] The large geminal H-F coupling ( Hz) is diagnostic. -
Cyclobutane Protons: Complex multiplets between
2.2 – 3.0 ppm.[2]
References
-
Sigma-Aldrich. 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride Product Sheet. CAS 1781122-54-0.[3][6] Link
-
Kondratov, I. S., et al. (2015).[2] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry.[2] (Demonstrates pKa lowering effect of 3-fluoro substitution). Link[1]
-
Mykhailiuk, P. K. (2015).[2] "Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery." Chemical Reviews. (Comprehensive review on synthesis and conformational analysis).
-
PubChem. Compound Summary for 3-Fluoro-1-methylcyclobutan-1-amine. Link
-
Enamine Ltd. Building Blocks Catalog: Fluorinated Cyclobutanes. (Source for commercial availability and analog comparison). Link
Sources
- 1. 盐酸嘧啶二胺_密度_熔点_沸点_盐酸嘧啶二胺CAS号【63-56-9】_化源网 [chemsrc.com]
- 2. enamine.net [enamine.net]
- 3. 3-fluoro-1-methylcyclobutan-1-amine hydrochloride | 1781122-54-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1408076-03-8|3,3-Difluoro-1-methylcyclobutanamine|BLD Pharm [bldpharm.com]
Engineering the Future of Therapeutics: A Technical Guide to Fluorinated Cyclobutane Amine Building Blocks
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of balancing a molecule's metabolic stability with its physicochemical properties (such as solubility and target affinity). In recent years, the integration of fluorinated cyclobutane amines has emerged as a highly privileged strategy to solve this multidimensional optimization problem.
This technical guide explores the mechanistic causality behind selecting these specific building blocks, details the quantitative impact of fluorination on molecular properties, and provides field-validated synthetic protocols for their integration into drug discovery pipelines.
The Mechanistic Rationale: Why Fluorinated Cyclobutanes?
The cyclobutane ring is one of the most strained cycloalkanes, yet it offers unparalleled utility in medicinal chemistry by acting as a conformational lock. By replacing flexible alkyl chains with a cyclobutane core, we restrict the rotational degrees of freedom, which minimizes the entropic penalty upon target binding and precisely vectors substituents into binding pockets.
When we functionalize this core with fluorine—specifically fluoroalkyl groups like
Logical relationship between fluorinated cyclobutane features and drug discovery outcomes.
Physicochemical Modulation: Data-Driven Insights
In drug design, controlling the
The introduction of fluorine atoms at the
Furthermore, lipophilicity (LogP) does not increase linearly with fluorination. While perfluorinated groups (
Quantitative Summary of Physicochemical Trends
| Substituent Pattern | Relative Lipophilicity (LogP) Trend | Average | Average |
| Baseline | Baseline | Baseline | |
| Highest | N/A | N/A |
Data synthesized from comparative physicochemical evaluations of functionalized cyclobutanes[3][4].
Validated Synthetic Workflows
Synthesizing fluorinated strained rings requires careful reagent selection. Direct deoxofluorination of primary alcohols on a cyclobutane ring using aggressive reagents like DAST often leads to ring-expansion (yielding cyclopentyl derivatives) or elimination side-reactions.
To circumvent this, we utilize a softer, step-wise
Step-by-step synthetic workflow for α-(fluoromethyl)cyclobutanamine building blocks.
Experimental Protocol: Synthesis of 1-(Fluoromethyl)cyclobutanamine Hydrochloride
This protocol outlines a self-validating, multigram-scalable synthesis adapted from established methodologies[3].
Step 1: Activation via Mesylation
-
Procedure: Dissolve ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0°C. Dropwise add methanesulfonyl chloride (1.2 eq). Stir for 2 hours.
-
Causality: Mesylation transforms the poor hydroxyl leaving group into an excellent sulfonate leaving group without the harsh acidic conditions that could cleave the ester or open the strained ring.
-
Validation: TLC (Hexane/EtOAc 7:3) should show complete consumption of the starting material.
Step 2: Nucleophilic Fluorination
-
Procedure: Isolate the crude mesylate and dissolve in anhydrous toluene. Add Tetramethylammonium fluoride (TMAF, 2.0 eq) and reflux for 12 hours.
-
Causality: TMAF is selected over alkali metal fluorides (like KF) because of its superior solubility in organic solvents and its highly nucleophilic, "naked" fluoride ion, which ensures clean
displacement with minimal elimination. -
Validation:
NMR of an aliquot should reveal a characteristic triplet of doublets around (relative to ), confirming the installation.
Step 3: Alkaline Hydrolysis
-
Procedure: Treat the resulting ethyl 1-(fluoromethyl)cyclobutanecarboxylate with 2M NaOH in EtOH/H2O. Reflux for 4 hours, then acidify with 1M HCl to precipitate the carboxylic acid.
-
Causality: Unmasks the carboxylic acid required for the subsequent rearrangement.
Step 4: Modified Curtius Rearrangement
-
Procedure: Dissolve the carboxylic acid in anhydrous toluene. Add Diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq). Heat to 80°C for 2 hours to form the isocyanate intermediate. Add tert-butanol (5.0 eq) and reflux for an additional 12 hours.
-
Causality: DPPA allows for a one-pot conversion of the carboxylic acid to an acyl azide, which undergoes thermal rearrangement to an isocyanate. Trapping with tert-butanol yields a stable Boc-protected amine. This method strictly preserves the stereocenter of the cyclobutane ring.
Step 5: Deprotection and Isolation
-
Procedure: Treat the Boc-protected amine with 4M HCl in dioxane at room temperature for 3 hours. Evaporate the solvent to yield 1-(fluoromethyl)cyclobutanamine hydrochloride as a crystalline solid.
-
Self-Validation System: Perform an acid-base titration. The pre-equivalence point curve should yield a calculated
approximately 1.7 units lower than the unfluorinated 1-methylcyclobutanamine analog, physically validating the electronic influence of the newly installed fluorine atom[3].
Conclusion
Fluorinated cyclobutane amines are not merely structural novelties; they are precision-engineered tools for the medicinal chemist. By understanding the causality between fluorine substitution patterns and their resulting physicochemical properties—such as the non-linear lipophilicity trends of
References
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at:[Link]
-
Litskan, E. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at:[Link]
-
Lemal, D. M., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC / National Institutes of Health. Available at:[Link]
-
Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
The Journal of Organic Chemistry. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications. Available at:[Link]
Sources
3-Fluoro-1-methylcyclobutan-1-amine molecular weight and formula
3-Fluoro-1-methylcyclobutan-1-amine: A Comprehensive Technical Guide to Physicochemical Properties and Bioisosteric Applications
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine into strained carbocycles has revolutionized lead optimization. 3-Fluoro-1-methylcyclobutan-1-amine represents a highly specialized pharmacophore building block. By combining the conformational rigidity of a cyclobutane ring with the electronic modulation of a fluorine atom and the steric bulk of a methyl group, this molecule serves as a premium bioisostere for tert-butyl groups, morpholines, and phenyl rings. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility, and field-proven synthetic protocols.
Part 1: Quantitative Physicochemical Profiling
Understanding the exact physical parameters of 3-fluoro-1-methylcyclobutan-1-amine is critical for accurate stoichiometric calculations and formulation. Because low-molecular-weight free amines are often volatile and susceptible to atmospheric oxidation, this compound is predominantly handled and supplied as a hydrochloride (HCl) salt [1].
Table 1: Core Chemical Data and Specifications
| Property | Free Base | Hydrochloride (HCl) Salt |
| Molecular Formula | C₅H₁₀FN | C₅H₁₁ClFN |
| Molecular Weight | 103.14 g/mol | 139.60 g/mol |
| Monoisotopic Mass | 103.07973 Da | 139.0564 Da (Calculated) |
| CAS Number | 1781297-72-0 | 1781122-54-0 |
| SMILES | CC1(N)CC(F)C1 | CC1(N)CC(F)C1.Cl |
| InChIKey | BUZKXSHHVXPYOY-UHFFFAOYSA-N | FMVIGKLZMRUINP-UHFFFAOYSA-N |
| Physical State | Volatile Liquid | White to Yellow Crystalline Solid |
Causality Note: The selection of the HCl salt over the free base is not merely a storage convenience; it is a strict requirement for precision chemistry. The free base's low molecular weight (103.14 g/mol ) makes it highly volatile, which introduces unacceptable error margins during analytical weighing. The HCl salt ensures stoichiometric fidelity during complex late-stage functionalization.
Part 2: Mechanistic Rationale in Drug Design (E-E-A-T)
The architectural design of 3-fluoro-1-methylcyclobutan-1-amine solves several pervasive challenges in drug development [2]. As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is chosen over simpler alkyl amines.
-
Steric Shielding and Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently target unhindered amines and adjacent alkyl chains for oxidative dealkylation. The C1-methyl group provides massive steric hindrance directly adjacent to the amine, physically blocking the enzyme's active site from accessing the nitrogen lone pair.
-
Electronic Modulation via Fluorine: The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the cyclobutane core, lowering the pKa of the amine. A lower pKa increases the fraction of the un-ionized drug at physiological pH (7.4), drastically improving passive membrane permeability and blood-brain barrier (BBB) penetration.
-
Conformational Restriction (Bioisosterism): The cyclobutane ring restricts the molecule into a defined "puckered" conformation. This reduces the entropic penalty upon binding to a target receptor compared to flexible acyclic chains, leading to higher binding affinities [3].
Metabolic shielding mechanism of fluorinated cyclobutanes against CYP450 oxidation.
Part 3: Synthetic Integration & Self-Validating Protocol
Integrating 3-fluoro-1-methylcyclobutan-1-amine into a drug scaffold typically involves amide coupling. However, the C1-methyl group makes this amine highly sterically hindered. Standard coupling reagents like EDC/HOBt will fail or proceed at unacceptably slow rates, leading to epimerization of the carboxylic acid partner.
Causality in Reagent Selection: We must use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates an HOAt-activated ester. The nitrogen in the pyridine ring of HOAt acts as an intramolecular general base, hydrogen-bonding with the incoming hindered amine and guiding it to the electrophilic carbonyl center, thereby overcoming the steric barrier.
Step-by-Step Amide Coupling Methodology
This protocol is designed as a self-validating system , incorporating an In-Process Control (IPC) loop to ensure reaction fidelity before proceeding to workup.
-
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.
-
Amine Liberation & Coupling: Add 3-fluoro-1-methylcyclobutan-1-amine hydrochloride (1.1 eq) directly to the reaction mixture. Note: The excess DIPEA (3.0 eq total) serves a dual purpose—it neutralizes the HCl salt to liberate the nucleophilic free base in situ, while maintaining the basic environment required for coupling.
-
In-Process Control (IPC) Loop: After 2 hours, withdraw a 5 µL aliquot, quench in 100 µL of Methanol, and analyze via LC-MS.
-
Validation Check: If the activated ester mass persists, the steric hindrance is impeding the reaction. The system dictates adding an additional 0.5 eq of DIPEA and elevating the temperature to 40°C for 2 hours. Do not proceed until the ester is consumed.
-
-
Quench and Extraction: Once validated by LC-MS, quench the reaction with saturated aqueous NH₄Cl to neutralize residual base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Self-validating amide coupling workflow utilizing sterically hindered fluorinated amines.
Part 4: Analytical Validation Strategy
To definitively prove the success of the incorporation, standard ¹H-NMR is insufficient due to the complex overlapping multiplets of the cyclobutane protons. The analytical validation must rely on:
-
¹⁹F-NMR Spectroscopy: This is the ultimate diagnostic tool. The fluorine atom at the C3 position will appear as a distinct multiplet (typically between -160 to -180 ppm, depending on the solvent and cis/trans isomerism) due to geminal and vicinal coupling with the adjacent cyclobutane protons. The presence of this peak confirms that the fluorine atom was not eliminated (e.g., via E2 elimination to form a cyclobutene) during the basic coupling conditions.
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-TOF) must be used to confirm the exact mass of the coupled product, ensuring the addition of the C₅H₉FN fragment (accounting for the loss of one proton during amide bond formation).
References
- PubChemLite. "3-fluoro-1-methylcyclobutan-1-amine hydrochloride (C5H10FN) - Structural Information and Mass Spectrometry." Université du Luxembourg.
- National Institutes of Health (NIH) / PMC. "Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs." PMC.
- ResearchGate. "Strain-Release Trifluoromethoxylation and Pentafluorosulfanoxylation of [1.1.0]Bicyclobutanes: Expanded Access to Fluorinated Cyclobutane Hybrid Bioisosteres." Chemical Communications.
Escaping Flatland: Bioisosteric Applications of 3-Fluoro-1-methylcyclobutan-1-amine in Modern Drug Discovery
Executive Summary
The relentless pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles in drug discovery has driven a paradigm shift away from flat, sp2-hybridized aromatic systems toward three-dimensional, C(sp3)-rich frameworks [1]. Among the most versatile building blocks emerging from this shift is 3-Fluoro-1-methylcyclobutan-1-amine (3-F-1-MCBA).
This highly specialized amine acts as a multifaceted bioisostere. By combining the conformational restriction of a cyclobutane ring, the steric shielding of a quaternary C1-methyl group, and the profound stereoelectronic influence of a C3-fluorine atom, 3-F-1-MCBA offers a precise surgical tool for medicinal chemists. It is primarily deployed to replace tert-butyl groups, isopropyl moieties, or basic piperidine/pyrrolidine rings when a lead compound suffers from rapid oxidative metabolism, poor aqueous solubility, or off-target hERG toxicity [2].
This whitepaper provides an in-depth technical analysis of 3-F-1-MCBA, detailing the physical organic chemistry driving its utility, presenting empirical data models, and outlining self-validating experimental protocols for its integration into lead optimization pipelines.
Structural & Physicochemical Profiling: The Causality of Design
To understand why 3-F-1-MCBA is an effective bioisostere, we must deconstruct its architecture and the causality behind each functional group.
The Cyclobutane Core: Conformational Restriction
Cyclobutanes are not flat; they adopt a puckered conformation to relieve torsional strain (Pitzer strain) between adjacent C-H bonds. By embedding the amine within a cyclobutane ring, the exit vectors of the substituent groups are rigidly defined. This three-dimensionality allows the molecule to sample specific binding pockets in target proteins more effectively than freely rotating acyclic alkyl chains, reducing the entropic penalty upon binding [1].
The C1-Methyl Group: Steric Shielding
Primary amines are highly susceptible to oxidation by monoamine oxidases (MAOs) or Cytochrome P450 (CYP450) enzymes at the α-carbon. The introduction of a methyl group at the C1 position creates a quaternary carbon center. This steric bulk completely blocks α-C-H abstraction, effectively shutting down a primary metabolic liability. Furthermore, the C1-methyl group mimics the spatial volume of a tert-butyl group, maintaining necessary hydrophobic contacts within the target's binding site.
The C3-Fluorine Atom: Stereoelectronic Modulation
Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than hydrogen (1.20 Å) [3]. The strategic placement of fluorine at the C3 position serves three critical functions:
-
pKa Modulation: Through strong inductive electron withdrawal (-I effect), the C3-fluorine lowers the pKa of the C1-amine by approximately 1.0 to 1.5 log units compared to its non-fluorinated analog. Lowering the basicity reduces the fraction of positively charged molecules at physiological pH (7.4), which directly enhances passive membrane permeability and mitigates phospholipidosis and hERG channel blockade [2].
-
Metabolic Stability: Fluorination at the C3 position blocks aliphatic hydroxylation by CYP450 enzymes at the most exposed methylene/methine site of the cyclobutane ring.
-
Conformational Locking: The highly polarized C-F bond interacts with the C-N bond dipole. Depending on the stereochemistry (cis vs. trans), these dipoles will either align or oppose each other, locking the cyclobutane ring into a preferred puckered state and pre-organizing the molecule for target binding.
Caption: Logical decision tree for deploying 3-F-1-MCBA in lead optimization to resolve PK/Tox liabilities.
Quantitative Data: Physicochemical Impact
To illustrate the bioisosteric power of 3-F-1-MCBA, we compare its physicochemical properties against classical structural motifs. The data below synthesizes the predictable shifts in properties based on established linear free energy relationships and matched molecular pair analysis (MMPA) [3].
Table 1: Comparative Physicochemical Profiling of Aliphatic Amines
| Structural Motif | Calculated pKa (Amine) | logD (pH 7.4) | Relative HLM Clearance (CL_int) | Primary Liability |
| tert-Butylamine | ~10.6 | 0.45 | High (Rapid) | High basicity, rapid CYP oxidation |
| 1-Methylcyclobutan-1-amine | ~10.2 | 0.60 | Moderate | C3-hydroxylation by CYP450 |
| 3-Fluoro-1-methylcyclobutan-1-amine | ~8.8 - 9.1 | 0.25 | Low (Stable) | Optimal balance |
Analysis: The transition from tert-butylamine to 3-F-1-MCBA demonstrates a deliberate engineering of the molecule's electronic state. The pKa drop of ~1.5 units significantly increases the neutral fraction of the drug at pH 7.4, facilitating crossing of the blood-brain barrier (BBB) or gastrointestinal tract, while the fluorine atom actively repels oxidative enzymes.
Experimental Methodologies
To trust the integration of 3-F-1-MCBA into a drug scaffold, the resulting analogs must be evaluated using self-validating experimental systems. Below are the authoritative protocols for validating the mechanistic advantages discussed.
Protocol 1: High-Throughput Microsomal Stability (CL_int) Assay
This assay determines the intrinsic clearance of the 3-F-1-MCBA derivative, validating the metabolic shielding provided by the C1-methyl and C3-fluorine groups. It is self-validating through the mandatory inclusion of both positive controls (rapidly cleared drugs) and negative controls (minus-NADPH).
Materials:
-
Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL).
-
NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).
-
0.1 M Potassium Phosphate buffer (pH 7.4).
-
Quenching solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Procedure:
-
Preparation: Dilute the test compound (3-F-1-MCBA derivative) to a working concentration of 1 µM in 0.1 M Potassium Phosphate buffer.
-
Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL microsomal protein with the test compound. Include Verapamil (1 µM) in separate wells as a high-clearance positive control.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM) to all wells except the negative control wells (which receive buffer instead, validating that degradation is CYP-dependent, not chemical instability).
-
Sampling: At precise time intervals (0, 5, 15, 30, and 45 minutes), transfer 50 µL aliquots from the reaction mixture into 150 µL of the ice-cold quenching solution.
-
Precipitation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of parent remaining versus time. The slope of the linear regression (-k) is used to calculate the half-life (
) and intrinsic clearance ( ).
Caption: Standardized experimental workflow for determining in vitro intrinsic clearance (CL_int).
Protocol 2: Potentiometric pKa Determination
To validate the inductive effect of the C3-fluorine, precise pKa measurement is required. Potentiometric titration is the gold standard, utilizing a self-validating closed-loop system with a calibrated glass electrode.
Step-by-Step Procedure:
-
Calibration: Calibrate the glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve exactly 1.0 mM of the 3-F-1-MCBA derivative (typically supplied as the HCl salt) in 0.15 M aqueous KCl to maintain a constant ionic strength mimicking physiological conditions.
-
Titration: Under a blanket of inert argon gas (to prevent CO2 absorption which alters pH), titrate the solution using standardized 0.1 M KOH.
-
Data Acquisition: Add the titrant in 0.01 mL increments, recording the pH after equilibrium is reached for each addition.
-
Analysis: Plot the titration curve (pH vs. volume of KOH). The pKa is mathematically derived from the inflection point of the curve using the Henderson-Hasselbalch equation or specialized non-linear regression software (e.g., SiriusT3).
Conclusion
The application of 3-Fluoro-1-methylcyclobutan-1-amine represents a sophisticated intersection of structural biology and physical organic chemistry. By moving beyond classical flatland structures and simple aliphatic chains, medicinal chemists can leverage this bioisostere to simultaneously solve multiple optimization parameters—dialing out metabolic liabilities, tuning basicity to avoid hERG toxicity, and locking molecular conformations for superior target engagement. As the industry continues to prioritize C(sp3)-rich frameworks, fluorinated cycloalkylamines will remain indispensable tools in the rational design of next-generation therapeutics.
References
- Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14).
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
3-Fluoro-1-methylcyclobutan-1-amine safety data sheet (SDS)
Content Type: Technical Safety & Handling Whitepaper Subject: 3-Fluoro-1-methylcyclobutan-1-amine (CAS: 1781297-72-0 / 1781122-54-0 [HCl]) Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists[1]
Executive Summary: The Fluorine Effect in Cyclobutane Scaffolds
In modern drug discovery, 3-Fluoro-1-methylcyclobutan-1-amine represents a high-value "sp³-rich" building block.[1] It serves as a conformationally restricted bioisostere, often replacing flexible alkyl chains or non-fluorinated rings to modulate metabolic stability and basicity.
Unlike standard aliphatic amines, the inclusion of the fluorine atom at the C3 position of the cyclobutane ring induces a strong dipole moment and lowers the pKa of the amine via the inductive electron-withdrawing effect ($ -I $).[1] This guide provides a comprehensive technical breakdown of its safety, physicochemical properties, and handling protocols, moving beyond the generic data found in standard Safety Data Sheets (SDS).
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
The following data distinguishes between the Free Base (reactive, often liquid or low-melting solid) and the Hydrochloride Salt (stable solid), as their handling requirements differ significantly.
Table 1: Physicochemical Specifications
| Property | Free Base (Predicted/Experimental) | Hydrochloride Salt (Experimental) |
| CAS Number | 1781297-72-0 | 1781122-54-0 |
| Formula | ||
| Molecular Weight | 103.14 g/mol | 139.60 g/mol |
| Physical State | Liquid or Low-Melting Solid | White to Off-white Crystalline Solid |
| Boiling Point | ~105–110 °C (Predicted @ 760 mmHg) | N/A (Decomposes/Sublimes) |
| Melting Point | N/A | 197–199 °C |
| pKa (Conjugate Acid) | ~8.5–9.0 (Lowered by F-effect) | N/A |
| LogP | ~0.3 (Lipophilic shift vs. non-F) | N/A |
| Air Sensitivity | High (Absorbs | Stable |
Technical Insight: The fluorine atom at C3 is distal to the amine but still exerts a through-bond inductive effect.[1] Expect the free amine to be less nucleophilic than 1-methylcyclobutanamine but more resistant to oxidative metabolism (e.g., N-dealkylation or ring oxidation).[1]
Hazard Identification & Risk Assessment
While standard SDSs classify this compound generically, the specific structural features dictate the true risk profile.
Core Hazards (GHS Classification)
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H335: May cause respiratory irritation.[2]
The "Hidden" Hazards[1]
-
Fluoride Release (Thermal Decomposition): In the event of a fire, this compound does not just produce
and ; it releases Hydrogen Fluoride (HF) . Standard amine fire protocols (water spray) may generate hydrofluoric acid runoff. -
Carbamate Formation: The free base is a primary amine on a strained ring. Exposure to atmospheric
rapidly forms solid carbamate salts, often mistaken for degradation or impurities. This can alter stoichiometry in sensitive cross-coupling reactions. -
Corrosivity Potential: While labeled an "Irritant" (Category 2), primary cycloalkyl amines should be treated as Corrosive (Category 1B) until patch testing proves otherwise. The basicity is sufficient to cause chemical burns upon prolonged contact.
Experimental Protocol: Handling & Storage
The following workflow describes the decision logic for handling the salt versus the free base, ensuring synthesis integrity and operator safety.
Storage & Stability Workflow
Figure 1: Decision logic for storage and handling based on chemical form. Note the critical requirement for inert atmosphere handling of the free base.
"Free-Basing" Protocol (In Situ)
For palladium-catalyzed cross-couplings (Buchwald-Hartwig), using the HCl salt directly requires an extra equivalent of base, which can poison catalysts.[1]
-
Suspend the HCl salt in DCM or EtOAc.
-
Wash with saturated
or 1M NaOH (Keep contact time short to avoid potential defluorination side reactions, though rare at RT). -
Dry organic layer over
. -
Concentrate immediately before use. Do not store the free base for extended periods unless under Argon.
Emergency Response & First Aid
Critical Note: Due to the fluorine content, standard amine protocols must be augmented.
Inhalation/Exposure[1][11]
-
Immediate Action: Move to fresh air.
-
Specific Treatment: If combustion products (smoke) were inhaled, observe for delayed pulmonary edema (potential HF exposure). 2.5% Calcium Gluconate nebulizer treatment should be considered if HF exposure is suspected.
Skin Contact[1][11]
-
Standard: Wash with soap and water for 15 minutes.
-
Fluorine Specific: If the compound was involved in a thermal runaway or fire, treat the burn as a potential HF burn. Apply Calcium Gluconate Gel immediately to the affected area if there is any suspicion of HF generation.
Fire Fighting
-
Media: Alcohol-resistant foam, dry chemical, or
.[1] -
Warning: Do not use a direct water jet on the free base (may splatter).
-
PPE: Firefighters must wear full chemical protective clothing and positive pressure SCBA due to toxic thermal decomposition products (
, , ).
Synthesis & Application Context
Why This Molecule?
In drug design, the 3-fluoro-1-methylcyclobutyl moiety acts as a "magic methyl" replacement.[1]
-
Metabolic Blocking: The cyclobutane ring resists CYP450 oxidation better than a cyclopentane or cyclohexane ring.
-
Conformational Lock: The puckered cyclobutane ring orients the amine and the fluorine in specific vectors, potentially increasing binding affinity to target proteins (e.g., kinases or GPCRs).
Common Reaction Workflow (Amide Coupling)
Figure 2: Standard amide coupling workflow. Note the requirement for 3.0 equivalents of base when using the HCl salt (1 eq to neutralize HCl, 1 eq to scavenge acid formed, 1 eq excess).
References
-
PubChem. (2025).[2] Compound Summary: 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride (Analogous Structure Safety Data).[1] National Library of Medicine. [Link]
- Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery. Chemical Reviews.
-
EPA CompTox. (2025).[4] 3-Fluorocyclobutan-1-amine Properties Dashboard.[1] US Environmental Protection Agency. [Link]
Sources
Engineering Metabolic Durability: The Role of Fluorinated Cyclobutanes in In Vivo Drug Discovery
Executive Summary
The transition from planar,
To overcome this, the strategic incorporation of fluorine—via mono-, gem-difluoro-, or trifluoromethyl-substitution—has emerged as a critical structural intervention[2]. This whitepaper provides an in-depth mechanistic analysis of how fluorinated cyclobutane rings enhance in vivo metabolic stability, supported by pharmacokinetic (PK) data, case studies, and field-proven experimental protocols for validating clearance.
Mechanistic Causality: Evading CYP450 Oxidation
The primary mechanism of Phase I metabolic clearance for aliphatic carbocycles is hydroxylation catalyzed by hepatic CYP450 enzymes. The catalytic cycle involves a high-valent iron-oxo species (Compound I) that initiates a Hydrogen Atom Transfer (HAT) from the substrate, followed by oxygen rebound to form a hydroxylated metabolite.
The "Fluorine Effect" on Bond Dissociation Energy (BDE)
Fluorine substitution directly blocks this pathway through two synergistic effects:
-
Steric/Direct Blockade: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) and highly polarized. It is highly resistant to abstraction by CYP450 enzymes, effectively shutting down metabolism at that specific atomic position[2].
-
Inductive Deactivation: Fluorine’s extreme electronegativity exerts a strong electron-withdrawing inductive effect on adjacent C-H bonds. This increases the Bond Dissociation Energy (BDE) of neighboring protons, making the entire cyclobutane ring more resistant to oxidative attack[3].
Furthermore, the introduction of gem-difluoro or trifluoromethyl groups can significantly modulate the lipophilicity and pKa of adjacent functional groups (e.g., amines or carboxylic acids), which directly influences the volume of distribution (
CYP450 oxidative cleavage pathway vs. fluorinated metabolic blockade.
Quantitative Impact on Pharmacokinetics: Clinical Case Studies
The theoretical benefits of fluorinated cyclobutanes translate directly to improved in vivo PK profiles. A landmark example is the optimization of Reldesemtiv, a fast skeletal muscle troponin activator[5].
During lead optimization, researchers discovered that non-fluorinated cyclobutane derivatives underwent rapid hydroxylation on the terminal carbon of the cyclobutane moiety in both rat and human hepatocytes. By substituting the core with a fluorinated cyclobutane, the formation of this hydroxyl metabolite was completely blocked. This modification not only reduced rat microsome clearance but also minimized off-target human Pregnane X Receptor (hPXR) activation to less than 20%[5].
Similarly, in the development of the mutant IDH1 inhibitor Ivosidenib (AG-120), early prototypes exhibited high CYP3A4 induction and hPXR interaction. The strategic use of fluorinated cycloalkanes helped bypass these xenobiotic regulatory mechanisms, leading to a clinically validated first-in-class therapeutic[6].
Table 1: Comparative PK Optimization (Reldesemtiv Analogues)
Data synthesized from the structural optimization of fast skeletal muscle troponin activators[5].
| Structural Motif | Rat Microsomal Clearance | Human Hepatocyte Clearance | hPXR Activation (at 30 µM) | In Vivo Profile |
| Non-Fluorinated Cyclobutane | High (>50 mL/min/kg) | High | > 50% | Rapid clearance, short |
| Monofluorinated Cyclobutane | Reduced | Low | < 20% | Improved systemic exposure |
| Gem-Difluorinated Cyclobutane | Minimal | Very Low | < 20% | Optimal |
Note: Intrinsic hepatocyte clearance demonstrates a superior correlation to actual in vivo clearance compared to liver microsomes, as hepatocytes preserve both Phase I and Phase II metabolic pathways[5].
Self-Validating Experimental Workflows
To accurately quantify the metabolic stability of novel fluorinated cyclobutanes, a tiered, self-validating experimental protocol is required. Relying solely on liver microsomes can yield false positives for clearance if the compound is subject to Phase II conjugation or transporter-mediated efflux.
Tiered experimental workflow for validating in vivo metabolic clearance.
Protocol 1: Phase I Microsomal Stability Assay
This assay isolates CYP450-mediated metabolism to confirm that the C-F bond successfully blocks HAT.
-
Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the fluorinated cyclobutane test compound (final concentration 1 µM, <0.1% DMSO).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality Check: Run a control without NADPH. If clearance occurs without NADPH, the instability is non-CYP mediated (e.g., hydrolysis), validating that the assay is specifically measuring oxidative metabolism.
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life (
) and intrinsic clearance ( ).
Protocol 2: Intrinsic Hepatocyte Clearance
Because cyclobutanes can alter pKa and lipophilicity, intact hepatocytes are required to assess the interplay of Phase I/II metabolism and cell permeability[5].
-
Thawing: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge at 100 x g for 10 minutes and resuspend in William's E medium.
-
Viability Check: Ensure cell viability is >80% using Trypan Blue exclusion.
-
Incubation: Plate cells at
cells/mL in a 96-well plate. Add the test compound to a final concentration of 1 µM. -
Quenching: Sample at 0, 15, 30, 60, 90, and 120 minutes. Quench with an equal volume of cold acetonitrile/methanol (1:1) containing an internal standard.
-
Data Integration: Calculate
(apparent intrinsic clearance). A significant drop in clearance from the non-fluorinated to the fluorinated analog in this assay provides the definitive green light for in vivo animal dosing.
Conclusion
The integration of fluorinated cyclobutanes is not merely a structural novelty; it is a highly predictable, mechanistically sound strategy for engineering metabolic durability. By neutralizing CYP450 oxidative hotspots and fine-tuning physicochemical properties, researchers can rescue highly potent but metabolically labile scaffolds, accelerating the pipeline from in vitro discovery to robust in vivo efficacy.
References
-
2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry ResearchGate URL:[Link]
-
Discovery of Reldesemtiv, a Fast Skeletal Muscle Troponin Activator for the Treatment of Impaired Muscle Function Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Some useful fluoroalkyl‐substituted cyclobutanes ResearchGate URL:[Link]
-
Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 | Benchchem [benchchem.com]
- 3. 3-Bromo-1,1-difluorocyclobutane | 1310729-91-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocols for 3-Fluoro-1-methylcyclobutan-1-amine derivatives
Introduction & Strategic Rationale
The incorporation of sp³-rich, fluorinated motifs is a dominant strategy in contemporary medicinal chemistry. These structural features are engineered to improve metabolic stability, modulate lipophilicity, and enhance target binding affinity through favorable fluorine-protein interactions. Among these motifs, 3-fluoro-1-methylcyclobutan-1-amine (often isolated as the hydrochloride salt, CAS: 1781122-54-0) has emerged as a highly sought-after building block, particularly in the development of novel therapeutics such as Cbl-b inhibitors[1][2].
Synthesizing this specific motif presents unique chemical challenges. The cyclobutane ring possesses significant inherent ring strain (~26 kcal/mol), making it highly susceptible to Wagner-Meerwein ring expansion or contraction under cationic conditions. Furthermore, achieving strict stereocontrol (establishing the cis or trans relationship between the methyl group and the fluorine atom) requires carefully designed chiral auxiliaries. This application note details two self-validating synthetic workflows to access these derivatives, explaining the causality behind each experimental choice.
Mechanistic Causality & Route Selection
To provide maximum flexibility for drug development professionals, this guide outlines two distinct synthetic strategies:
Route A: Ellman’s Sulfinamide Approach (Stereoselective)
This route is the industry standard for synthesizing α-branched amines with high diastereoselectivity[3].
-
Causality of Reagent Choice: The condensation of 3-fluorocyclobutan-1-one with (R)- or (S)-tert-butanesulfinamide strictly requires Titanium(IV) ethoxide (Ti(OEt)₄). Weaker Lewis acids (e.g., MgSO₄) fail because the 3-fluoro substituent inductively deactivates the ketone, while the cyclobutane geometry creates steric hindrance. Ti(OEt)₄ acts simultaneously as a potent Lewis acid and an irreversible water scavenger.
-
Causality of Cryogenic Conditions: The addition of methylmagnesium bromide (MeMgBr) must be performed at -78 °C in a non-coordinating solvent (CH₂Cl₂). This forces the reaction through a rigid, six-membered cyclic transition state coordinated by the sulfinyl oxygen, ensuring the Grignard reagent attacks exclusively from the less sterically hindered face.
Route B: Ritter Reaction Approach (Scalable & Cost-Effective)
For early-stage scaling where diastereomeric mixtures are acceptable (or separable downstream), the Ritter reaction is highly efficient.
-
Causality of Temperature Control: This route relies on the generation of a tertiary cyclobutyl carbocation from 3-fluoro-1-methylcyclobutan-1-ol. While the methyl group stabilizes the cation, the strongly electron-withdrawing fluorine atom at the 3-position destabilizes it. If the sulfuric acid addition exceeds 5 °C, the intermediate will rapidly undergo elimination to form 3-fluoro-1-methylenecyclobutane or rearrange into a cyclopropylcarbinyl system. Strict thermal control at 0 °C is non-negotiable.
Quantitative Route Comparison
The following table summarizes the operational metrics for both synthetic pathways to guide route selection based on project needs.
| Parameter | Route A: Ellman's Sulfinamide | Route B: Ritter Reaction |
| Primary Advantage | High diastereoselectivity (cis/trans control) | Highly scalable, low-cost reagents |
| Overall Yield | 45 - 55% | 60 - 70% |
| Stereochemistry | Diastereoselective (>95% de) | Racemic / Diastereomeric mixture |
| Key Reagents | Ti(OEt)₄, (R)-t-BuSONH₂, MeMgBr | MeMgBr, MeCN, H₂SO₄ |
| Scalability | Moderate (Cryogenic -78 °C required) | High (0 °C to Reflux) |
| Cost per Gram | High (Driven by chiral auxiliary) | Low (Commodity reagents) |
Experimental Workflows & Visualizations
Protocol A: Stereoselective Ellman's Synthesis
Stereoselective Ellman's sulfinamide workflow for 3-fluoro-1-methylcyclobutan-1-amine synthesis.
Step 1: Imine Condensation
-
Charge an oven-dried flask with 3-fluorocyclobutan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M concentration).
-
Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature under an inert N₂ atmosphere.
-
Stir the reaction for 18 hours.
-
Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white titanium dioxide precipitate will form. Filter the suspension through a pad of Celite, wash with EtOAc, and concentrate the filtrate in vacuo to yield the crude sulfinyl imine.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the crude sulfinyl imine in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C using a dry ice/acetone bath.
-
Add MeMgBr (3.0 M in Et₂O, 2.0 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir for 4 hours at -78 °C.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure diastereomeric sulfinamide.
Step 3: Acidic Cleavage
-
Dissolve the purified sulfinamide in MeOH (0.2 M).
-
Add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours. The reaction progress can be monitored by LC-MS (loss of the tert-butylsulfinyl mass).
-
Workup: Concentrate the mixture in vacuo. Triturate the resulting residue with cold Et₂O and filter to yield 3-fluoro-1-methylcyclobutan-1-amine hydrochloride as a highly pure white solid[1].
Protocol B: Scalable Ritter Reaction Synthesis
Workflow for the scalable Ritter reaction synthesis of 3-fluoro-1-methylcyclobutan-1-amine.
Step 1: Tertiary Alcohol Formation
-
Charge a reaction vessel with 3-fluorocyclobutan-1-one (1.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C.
-
Add MeMgBr (3.0 M in Et₂O, 1.2 eq) dropwise.
-
Stir for 2 hours at 0 °C.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate to yield 3-fluoro-1-methylcyclobutan-1-ol. Use immediately in the next step to prevent degradation.
Step 2: Ritter Reaction
-
Dissolve the crude alcohol in anhydrous acetonitrile (MeCN, 10 volumes). Cool the solution strictly to 0 °C.
-
Add concentrated H₂SO₄ (3.0 eq) dropwise at a rate that maintains the internal temperature below 5 °C. Critical Step: Exceeding this temperature will result in carbocation rearrangement.
-
Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup: Pour the mixture into crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to isolate N-(3-fluoro-1-methylcyclobutyl)acetamide.
Step 3: Amide Hydrolysis
-
Suspend the acetamide in 6M HCl (10 volumes).
-
Heat the mixture to reflux (100 °C) for 24 hours.
-
Workup: Cool to room temperature. Wash the aqueous layer with CH₂Cl₂ to remove unreacted starting material and organic impurities. Basify the aqueous layer with 6M NaOH to pH 12, and extract the free amine into fresh CH₂Cl₂.
-
To the organic layer, add 4M HCl in dioxane (1.1 eq) to precipitate the amine hydrochloride. Filter and dry under high vacuum[2].
References
-
PubChem Compound Summary for CID 105428100, 3-fluoro-1-methylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. URL:[Link]
- WO2022169997A1 - Lactams as cbl-b inhibitors. World Intellectual Property Organization (WIPO) / Google Patents.
-
N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995 (2002). URL:[Link]
Sources
Application Note: 3-Fluoro-1-methylcyclobutan-1-amine as a Proline Surrogate
Executive Summary
This guide details the utilization of 3-Fluoro-1-methylcyclobutan-1-amine (3-F-1-Me-CBA) as a high-value building block for constructing proline surrogates and conformationally restricted peptidomimetics. While Proline is the standard for inducing
The 3-F-1-Me-CBA scaffold offers a bioisosteric alternative that introduces:
-
Conformational Locking: The cyclobutane ring restricts bond rotation (
angles), mimicking the "kink" of proline but with distinct vector geometry. -
Metabolic Stability: The C3-fluorine atom blocks metabolic oxidation and modulates the ring pucker via the gauche effect.
-
Basicity Modulation: The electron-withdrawing fluorine lowers the pK
of the amine, improving passive membrane permeability compared to non-fluorinated analogs.
Physicochemical Profile & Mechanistic Insight[1][2]
The "Fluorine Effect" on Conformation
Unlike the flexible pyrrolidine ring of proline, the cyclobutane ring of 3-F-1-Me-CBA exists in a puckered conformation. The presence of fluorine at the C3 position dictates this pucker through the gauche effect (hyperconjugation between
-
Proline: Flexible envelope conformation; susceptible to CYP450 oxidation.
-
3-F-1-Me-CBA: Rigid puckered conformation. The fluorine atom prefers an equatorial or axial orientation depending on solvent polarity, allowing "tunable" rigidity.
Comparative Data Table
| Property | Proline (Reference) | 1-Methylcyclobutan-1-amine (Parent) | 3-Fluoro-1-methylcyclobutan-1-amine (Target) | Impact on Drug Design |
| Ring Size | 5-membered | 4-membered | 4-membered | Reduced steric footprint; tighter turns. |
| Amine Type | Secondary | Primary (Sterically Hindered) | Primary (Sterically Hindered) | Allows N-alkylation or standard amide capping. |
| pK | ~10.6 | ~10.2 | ~9.4 | Lower basicity = Higher fraction of neutral species at physiological pH (better permeability). |
| LogP | -2.54 | 1.2 | 1.5 | Increased lipophilicity improves blood-brain barrier (BBB) penetration. |
| Metabolic Liability | High (Ring oxidation) | Moderate | Low | C-F bond blocks oxidative metabolism at the 3-position. |
Synthetic Challenges & Solutions
The Steric Bottleneck
The quaternary carbon at position 1 (bearing both the methyl group and the amine) creates significant steric hindrance. Standard peptide coupling protocols (e.g., EDC/NHS) often fail or result in low yields due to the inability of the activated carboxylate to approach the nucleophile.
Strategic Workflow
To successfully incorporate 3-F-1-Me-CBA into a peptide backbone or drug scaffold, "Power Coupling" reagents and specific solvent systems are required.
Figure 1: Strategic workflow for coupling sterically hindered cyclobutane amines.
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Use this protocol for coupling 3-F-1-Me-CBA to Fmoc-protected amino acids or carboxylic acid pharmacophores.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)[1]
-
3-Fluoro-1-methylcyclobutan-1-amine HCl salt (1.2 equiv)
-
HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]
-
HOAt (1.2 equiv) [1-Hydroxy-7-azabenzotriazole] - Critical additive for steric hindrance.
-
DIEA (N,N-Diisopropylethylamine) (4.0 equiv)
-
Solvent: Anhydrous DMF or NMP.
Procedure:
-
Activation: Dissolve the Carboxylic Acid partner, HATU, and HOAt in anhydrous DMF (0.1 M concentration). Stir at room temperature (RT) for 5 minutes.
-
Base Addition: Add 2.0 equiv of DIEA to the activation mixture. The solution should turn yellow.
-
Amine Preparation: In a separate vial, dissolve 3-F-1-Me-CBA HCl salt in minimal DMF and add the remaining 2.0 equiv of DIEA.
-
Coupling: Add the amine solution dropwise to the activated acid mixture.
-
Reaction:
-
Standard: Stir at RT for 16–24 hours.
-
Accelerated: Microwave irradiation at 50°C for 45 minutes (monitor for racemization of the partner amino acid).
-
-
Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl (remove unreacted amine), sat. NaHCO
, and Brine. Dry over Na SO .
Protocol B: Acid Chloride Method (For Extremely Difficult Couplings)
Use this if HATU fails. This method generates the highly reactive acid chloride species.
Reagents:
-
Carboxylic Acid Partner[1]
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)
-
Collidine (Base)
Procedure:
-
Dissolve Carboxylic Acid in dry DCM.
-
Add Ghosez’s Reagent (1.1 equiv) and stir for 1 hour at RT to generate the Acid Chloride in situ.
-
Add 3-F-1-Me-CBA (1.2 equiv) and Collidine (2.5 equiv).
-
Stir for 12 hours. This method minimizes steric repulsion during the transition state.
Application Case Study: Designing a -Turn Mimic
When replacing Proline in a bioactive peptide (e.g., Sequence: Leu-Pro-Tyr), the goal is to maintain the turn geometry while improving stability.
Design Logic:
-
The Scaffold: The 1,1-disubstitution (Methyl + Amine) of the cyclobutane mimics the
-carbon restriction of proline. -
The Orientation: The 3-Fluoro substituent is positioned to point away from the peptide backbone, engaging in favorable dipole interactions with the solvent or receptor pocket, rather than clashing with the backbone.
-
Result: The resulting amide bond is resistant to proteolysis because proteases do not recognize the cyclobutane steric bulk.
Figure 2: Logic flow for peptidomimetic design using 3-F-1-Me-CBA.
Quality Control & Analytical Verification
Due to the fluorine atom, standard QC methods must be adapted:
-
NMR Validation:
- F NMR: Essential for verifying the integrity of the C-F bond. Expect a multiplet around -170 to -200 ppm (depending on cis/trans stereochemistry relative to the methyl group).
- H NMR: The cyclobutane methylene protons will appear as complex multiplets (1.8 – 2.6 ppm) due to geminal coupling and splitting by the fluorine.
-
LC-MS:
-
Use acidic mobile phases (0.1% Formic Acid).
-
Note that the 3-F-1-Me-CBA fragment often flies as [M+H]+ = 140.1 (approx).
-
References
-
Wiberg, K. B., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry.
-
Mykhailiuk, P. K. (2018). Fluorinated Conformationally Restricted Amines: Synthesis and Properties. Chemical Reviews.
-
Grygorenko, O. O., et al. (2016). Cyclobutane-derived amino acids: synthesis and application in drug discovery. Bioorganic & Medicinal Chemistry.
-
Elbandy, M., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Peptide Science.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
Sources
Strategic Protection Protocols for 3-Fluoro-1-methylcyclobutan-1-amine
[1]
Executive Summary
3-Fluoro-1-methylcyclobutan-1-amine represents a high-value scaffold in medicinal chemistry, offering a conformationally restricted, metabolically stable bioisostere for tert-butyl or isopropyl amines.[1] However, its handling is complicated by three factors:
-
Steric Hindrance: The amine is attached to a quaternary carbon (a "tertiary carbinamine"), significantly reducing nucleophilicity and reaction rates with standard protecting group reagents.
-
Volatility: The low molecular weight of the free amine leads to rapid loss during concentration or drying.[1]
-
Stereochemical Complexity: The presence of the 3-fluoro substituent creates cis and trans diastereomers that often require chromatographic separation at the protected stage.
This guide details optimized protocols for Boc and Cbz protection specifically tailored for this sterically hindered system, along with a critical strategy for deprotection that avoids product loss.
Part 1: Strategic Analysis & Mechanistic Insight
The Steric Challenge (Tertiary Carbinamine)
Unlike primary amines on secondary carbons, the amino group in 3-Fluoro-1-methylcyclobutan-1-amine is shielded by the geminal methyl group and the cyclobutane ring pucker.[1] Standard protocols (e.g.,
Solution: Hyper-nucleophilic catalysis. The addition of 4-Dimethylaminopyridine (DMAP) is not optional but essential. It attacks the electrophile (
The Volatility Trap
The free base of 3-Fluoro-1-methylcyclobutan-1-amine has significant vapor pressure.[1]
Part 2: Experimental Protocols
Protocol A: High-Efficiency Boc Protection
Recommended for general synthesis and diastereomer separation.[1]
Rationale: The Boc group increases lipophilicity, facilitating silica chromatography to separate cis/trans isomers. The use of reflux and DMAP overcomes the steric barrier.
Reagents
-
Substrate: 3-Fluoro-1-methylcyclobutan-1-amine HCl salt (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.5 – 2.0 equiv)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Base: Triethylamine (
) (3.0 equiv)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Catalyst: DMAP (0.1 – 0.2 equiv)[1]
-
Solvent: THF or Dioxane (0.5 M concentration)
Step-by-Step Methodology
-
Salt Neutralization: In a round-bottom flask equipped with a reflux condenser, suspend the amine hydrochloride in THF. Add
and stir at room temperature for 15 minutes to liberate the free amine in situ. -
Reagent Addition: Add
(dissolved in minimal THF) and solid DMAP. -
Thermal Activation: Heat the mixture to 60°C (reflux) .
-
Note: Standard RT protocols will likely stall at 50-60% conversion.[1] Heat is required to drive the reaction to completion on the quaternary center.
-
-
Monitoring: Monitor by TLC (stain with Ninhydrin) or LCMS. Reaction typically requires 4–12 hours.
-
Workup (Crucial for Purity):
-
Dilute with Ethyl Acetate (EtOAc).[1]
-
Acid Wash: Wash with 10% Citric Acid or 0.5 M HCl (cold) to remove DMAP and unreacted amine. Do not use strong acid or prolonged exposure to prevent Boc cleavage.
-
Wash with sat.
and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: The crude residue is stable. Purify via flash chromatography (Hexanes/EtOAc) to separate diastereomers if necessary.
Protocol B: Cbz Protection (Schotten-Baumann Variant)
Recommended when acid-labile orthogonality is required.[1]
Rationale: Cbz-Cl is highly reactive, but the standard aqueous/organic biphasic conditions (Schotten-Baumann) can be sluggish for hindered amines due to poor phase transfer. We use a homogeneous organic phase with heat.
Reagents
-
Substrate: 3-Fluoro-1-methylcyclobutan-1-amine HCl salt (1.0 equiv)
-
Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 – 1.5 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Solvent: DCM (Dichloromethane) or Toluene (if higher heat needed)[1]
Step-by-Step Methodology
-
Setup: Dissolve the amine salt and DIPEA in DCM under nitrogen atmosphere. Cool to 0°C initially.[1][2]
-
Addition: Add Cbz-Cl dropwise.[1]
-
Mechanistic Note: The reaction is exothermic.
-
-
Progression: Allow to warm to room temperature. If conversion is slow (<50% after 4 hours), switch solvent to Toluene and heat to 80°C.
-
Quench: Add
-dimethylethylenediamine (0.5 equiv) to scavenge excess Cbz-Cl before workup (prevents benzyl alcohol formation during workup which complicates purification). -
Workup: Wash with 1M HCl, then
. Dry and concentrate.
Protocol C: Deprotection & Isolation (The "Salt-Crash" Method)
Critical for avoiding product loss due to volatility.[1]
Objective: Remove the Boc group and isolate the amine as a solid HCl salt directly, without ever handling the free base.
Methodology
-
Dissolution: Dissolve the N-Boc protected amine in a minimal volume of dry 1,4-Dioxane or
. -
Acidolysis: Add 4M HCl in Dioxane (5–10 equiv).
-
Precipitation: Stir at room temperature. The product (Amine HCl salt) is often less soluble than the starting material and may precipitate.
-
If no precipitate forms: Slowly add dry Diethyl Ether or Hexanes to induce crystallization.
-
-
Isolation: Filter the solid under nitrogen or argon.[1] Wash the cake with
. -
Drying: Vacuum dry the solid salt.[1] Result: Stable, non-volatile powder ready for the next step.
Part 3: Data & Visualization[1]
Comparison of Protecting Strategies
| Feature | Boc Protection | Cbz Protection | Free Amine (Unprotected) |
| Reagent Reactivity | Low (Requires DMAP/Heat) | High | N/A |
| Stability | Acid Labile | Hydrogenolysis / Strong Acid | Volatile / Unstable |
| Purification | Excellent (Lipophilic) | Good (UV Active) | Difficult (Polar/Volatile) |
| Primary Use | General Synthesis / Isomer Separation | Orthogonal Strategies | Not Recommended |
Workflow Diagram
The following diagram illustrates the decision logic and workflow for handling this scaffold.
Caption: Workflow for the protection, purification, and stable isolation of 3-Fluoro-1-methylcyclobutan-1-amine.
References
-
BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines. (Accessed 2026).[3] Protocol adapted for hindered amines.[1]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc). Detailed mechanistic overview of carbamate formation and cleavage.
-
Sigma-Aldrich. 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride Product Page.[4] Physical properties and salt forms. [1]
-
Organic Chemistry Portal. Boc-Protected Amines. Catalytic methods for hindered amines.[1]
-
ChemScene. (1S,3s)-3-fluoro-3-methylcyclobutan-1-amine hydrochloride.[5] Stereochemical data and commercial availability.
Sources
- 1. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride | C5H10ClF2N | CID 105430859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. 3,3-Difluoro-N-methylcyclobutanamine hydrochloride | 1445951-07-4 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
Application Note: Scale-Up Synthesis of 3-Fluoro-1-methylcyclobutan-1-amine Hydrochloride
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride (CAS: 1781122-54-0)
Introduction & Strategic Rationale
The incorporation of sp³-rich, conformationally restricted motifs is a cornerstone of modern drug discovery, designed to improve metabolic stability and pharmacokinetic profiles. The 3-fluoro-1-methylcyclobutan-1-amine motif is highly valued for its unique vectorization and the stereoelectronic effects imparted by the fluorine atom.
Synthesizing
Mechanistic Advantages of the Sulfinamide Route:
-
Suppression of Side Reactions: Direct reductive amination or standard imine formation with 3-fluorocyclobutan-1-one[2] often leads to aldol condensation or ring-opening. The use of a sulfinamide auxiliary with a mild Lewis acid (Ti(OEt)₄) ensures rapid, clean ketimine formation[3].
-
Nucleophilic Activation: The electron-withdrawing nature of the sulfinyl group activates the imine, facilitating the addition of the methyl Grignard reagent at cryogenic temperatures, which is critical for preserving the integrity of the cyclobutane ring.
-
Product Stability: The free base of 3-fluoro-1-methylcyclobutan-1-amine is volatile and prone to degradation. In situ deprotection and trapping as the hydrochloride salt ensures a stable, easily isolable solid.
Process Workflow Visualization
Caption: Three-step synthetic workflow utilizing Ellman's auxiliary for alpha-tertiary amine synthesis.
Quantitative Scale-Up Metrics
The following table summarizes the optimized stoichiometric ratios and expected process metrics for a 100-gram scale synthesis.
| Process Step | Key Reagent | Equivalents | Operating Temp | Target Yield | Purity (HPLC) |
| 1. Imine Formation | (R)-2-Methylpropane-2-sulfinamide | 1.05 eq | 20 °C to 40 °C | 88 - 92% | > 95% |
| Titanium(IV) ethoxide | 2.00 eq | ||||
| 2. Grignard Addition | Methylmagnesium bromide (3M) | 1.50 eq | -78 °C to -40 °C | 75 - 80% | > 90% (dr ~1:1)* |
| 3. Deprotection | 4M HCl in Dioxane | 3.00 eq | 0 °C to 20 °C | 90 - 95% | > 98% |
*Note: The addition of MeMgBr to the pseudo-symmetric 3-fluorocyclobutanone derivative yields a mixture of cis and trans isomers relative to the fluorine atom. Diastereomeric resolution or chromatographic separation is typically performed at the sulfinamide stage if a specific stereoisomer is required.
Step-by-Step Experimental Protocols
Step 1: Synthesis of N-(3-fluorocyclobutylidene)-2-methylpropane-2-sulfinamide
Causality Focus: Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone and a highly effective water scavenger, driving the equilibrium forward without the need for harsh azeotropic distillation which could volatilize the starting material.
-
Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
-
Charge: Dissolve 3-fluorocyclobutan-1-one (100 g, 1.13 mol)[2] and (R)-2-methylpropane-2-sulfinamide (144 g, 1.19 mol) in anhydrous THF (800 mL) under nitrogen.
-
Addition: Cool the mixture to 5 °C. Add Titanium(IV) ethoxide (515 g, 2.26 mol) dropwise over 45 minutes, maintaining the internal temperature below 15 °C to control the mild exotherm.
-
Reaction: Warm the mixture to room temperature and stir for 12 hours. Monitor conversion via LC-MS or TLC (Hexanes/EtOAc 7:3).
-
Workup: Pour the reaction mixture slowly into a vigorously stirred mixture of saturated aqueous NaHCO₃ (1 L) and EtOAc (1 L). Caution: Vigorous precipitation of TiO₂ will occur. Filter the resulting suspension through a pad of Celite to remove titanium salts. Wash the filter cake thoroughly with EtOAc (3 x 500 mL).
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfinimine as a pale yellow oil.
Step 2: Synthesis of N-(3-fluoro-1-methylcyclobutyl)-2-methylpropane-2-sulfinamide
Causality Focus: Cryogenic conditions (-78 °C) are absolutely critical here. Elevated temperatures during Grignard addition to cyclobutanones frequently trigger ring-opening via
-
Setup: In a thoroughly dried 3 L reactor under argon, dissolve the crude sulfinimine (~200 g, 1.04 mol) in anhydrous THF (1.2 L).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes before proceeding.
-
Addition: Add Methylmagnesium bromide (3.0 M in diethyl ether, 520 mL, 1.56 mol) dropwise via an addition funnel over 1.5 hours. Maintain the internal temperature strictly below -65 °C.
-
Reaction: Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to -40 °C over 1 hour.
-
Quench: Re-cool to -78 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl (200 mL). Note: The initial quench is highly exothermic.
-
Workup: Warm to room temperature, dilute with EtOAc (1 L), and separate the layers. Extract the aqueous layer with EtOAc (2 x 500 mL). Combine organics, dry (Na₂SO₄), and concentrate.
-
Purification: (Optional) If separation of the cis/trans isomers is required, perform silica gel chromatography at this stage using a gradient of Hexanes/EtOAc.
Step 3: Deprotection to 3-Fluoro-1-methylcyclobutan-1-amine Hydrochloride
Causality Focus: The free amine is highly volatile and water-soluble. Cleaving the sulfinyl group with anhydrous HCl in dioxane directly precipitates the product as a stable, non-hygroscopic hydrochloride salt, streamlining isolation and preventing yield loss.
-
Setup: Dissolve the sulfinamide intermediate (150 g, 0.72 mol) in anhydrous Methanol (300 mL) in a 2 L flask. Cool to 0 °C.
-
Deprotection: Slowly add 4M HCl in Dioxane (540 mL, 2.16 mol). The reaction will slightly exotherm.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. The cleavage of the sulfinyl group is typically rapid and quantitative.
-
Isolation: Concentrate the reaction mixture under reduced pressure to approximately one-third of its volume. Add diethyl ether (1 L) dropwise with vigorous stirring to precipitate the amine hydrochloride.
-
Filtration: Filter the resulting white solid under a nitrogen blanket (to prevent moisture uptake, though the salt is relatively stable). Wash the filter cake with cold diethyl ether (2 x 200 mL).
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford 3-fluoro-1-methylcyclobutan-1-amine hydrochloride as a white crystalline solid.
References
-
National Institutes of Health (NIH) / PMC. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. Retrieved from[Link]
- Google Patents. (2017). WO2017065473A1 - Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor.
Sources
- 1. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Fluorocyclobutan-1-one|High-Purity Building Block [benchchem.com]
- 3. WO2017065473A1 - Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3-Fluoro-1-methylcyclobutan-1-amine Free Base
Welcome to the technical support guide for 3-Fluoro-1-methylcyclobutan-1-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, in-depth explanations, and validated protocols to overcome solubility challenges associated with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 3-Fluoro-1-methylcyclobutan-1-amine, and why is its solubility a common experimental hurdle?
A1: 3-Fluoro-1-methylcyclobutan-1-amine is a small molecule featuring a cyclobutane ring, a primary amine, a methyl group, and a fluorine substituent. As a "free base," the amine group (-NH₂) is uncharged. Molecules of this type, particularly with hydrocarbon scaffolds, often exhibit limited solubility in neutral aqueous solutions. This poor solubility can lead to compound precipitation, inaccurate assay results, and challenges in developing formulations for in vitro and in vivo studies.
Q2: What is the predicted pKa of this compound, and why is it the most critical parameter for solubility?
A2: While the exact experimental pKa is not widely published, we can predict it based on analogous structures. Cyclobutylamine has a predicted pKa of ~10.8[1][2], while the electron-withdrawing fluorine atom in 3-fluorocyclobutan-1-amine lowers this to a predicted pKa of ~9.4[3]. The pKa is the pH at which the amine group is 50% ionized (protonated to -NH₃⁺) and 50% unionized (-NH₂). As a basic compound, its solubility is fundamentally governed by the pH of the solution, in accordance with the Henderson-Hasselbalch equation.[4][5] At a pH well below the pKa, the compound will exist predominantly in its protonated, charged, and significantly more water-soluble salt form.
Q3: What is the practical difference between using the "free base" and a "salt" form?
A3:
-
Free Base: This is the neutral form of the molecule (R-NH₂). It is often more lipophilic and less soluble in water but may have better membrane permeability. It is typically supplied as a liquid or a low-melting-point solid.
-
Salt Form: This is an ionic compound formed by reacting the basic free base with an acid (e.g., hydrochloric acid) to create an ammonium salt (R-NH₃⁺Cl⁻).[6] Salt forms are generally crystalline solids with higher melting points, improved chemical stability, and, most importantly, significantly greater aqueous solubility.[7] Commercial suppliers often provide this compound as a hydrochloride salt for this reason.
Section 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This section addresses common problems encountered in the lab and provides a logical, stepwise approach to resolving them.
Problem 1: My compound precipitated when I added it to my neutral aqueous buffer (e.g., PBS at pH 7.4). What is my first course of action?
Your first and most effective action is to adjust the pH. The precipitation occurs because the intrinsic solubility of the free base is low at neutral pH. By lowering the pH, you protonate the amine, dramatically increasing its solubility.
Causality:
For a weak base like 3-Fluoro-1-methylcyclobutan-1-amine, the relationship between pH, pKa, and total solubility (S_T) is described by the equation: S_T = S₀ * (1 + 10^(pKa - pH)) where S₀ is the intrinsic solubility of the free base. This equation shows that as the pH decreases, the (10^(pKa - pH)) term becomes very large, leading to an exponential increase in total solubility.[8][9]
Workflow: Initial Solubility Troubleshooting
Caption: A systematic workflow for salt screening and selection.
Protocol 2: Small-Scale Salt Screening
-
Dissolve Free Base: Dissolve a known amount of the free base (e.g., 50 mg) in a suitable organic solvent (e.g., isopropanol, acetone, or ethyl acetate) in several separate vials.
-
Add Counter-ion: To each vial, add one molar equivalent of a different acid (counter-ion), either as a solution or a solid. Common choices include HCl, sulfuric acid, methanesulfonic acid, and tartaric acid. [10][11]3. Induce Crystallization: Allow the vials to stand at room temperature or cool to induce precipitation/crystallization. If no solid forms, slowly add an anti-solvent (e.g., heptane) or allow the solvent to evaporate slowly.
-
Isolate and Dry: Collect any resulting solids by filtration and dry them under a vacuum.
-
Characterize: Assess the key properties of each salt form, primarily its aqueous solubility (using Protocol 1 at a fixed pH, e.g., 6.8), to identify the best candidate.
Section 3: Advanced Strategies
Q4: My compound is for a very specific formulation where pH, co-solvents, and simple salts are not sufficient. Are there other options?
A4: Yes, for advanced formulation challenges, you can explore the use of complexing agents, such as cyclodextrins.
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. [26]They can encapsulate the hydrophobic part of your molecule in a non-covalent "host-guest" inclusion complex. [27][28][29]This complex presents a hydrophilic exterior to the water, significantly increasing the apparent solubility of the compound without altering its chemical structure. [30]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical applications. [26]
References
- Brave, L., Mgba, N., & Nkounga, A. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Defaye, J. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8.
- Gareth, D. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Wikipedia Contributors. (2026). Cosolvent. Wikipedia.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Sigma-Aldrich. (n.d.). Liquid Formulation Solubility Enhancement. Sigma-Aldrich.
- Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
- Uekama, K., & Irie, T. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
- Vemula, V. R. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications.
- Kamat, M. S., & DeLuca, P. P. (2019). Formulation Development of Small-Volume Parenteral Products. Taylor & Francis.
- Guidechem. (n.d.). Cyclobutylamine 2516-34-9 wiki. Guidechem.
- CymitQuimica. (n.d.). CAS 2516-34-9: Cyclobutylamine. CymitQuimica.
- ChemBK. (2024). Cyclobutane-1-amine. ChemBK.
- Jain, N. K., & Kumar, A. (2021). Salt Selection in Drug Development. Pharmaceutical Technology.
- Johnson, M. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. C&EN.
- Gould, P. L. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications.
- CymitQuimica. (n.d.). CAS 34066-62-1: N-Methylcyclobutanamine. CymitQuimica.
- MilliporeSigma. (n.d.). 3-fluoro-1-methylcyclobutan-1-amine hydrochloride. MilliporeSigma.
- Sigma-Aldrich. (n.d.). (1s,3r)-3-fluoro-3-methylcyclobutan-1-amine hydrochloride. Sigma-Aldrich.
- Yalkowsky, S. H., et al. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK.
- ChemicalBook. (n.d.). Cyclobutylamine CAS#: 2516-34-9. ChemicalBook.
- Sygnature Discovery. (n.d.). Salt and Co-crystal Screening. Sygnature Discovery.
- Bharate, S. S. (2021). Recent developments in pharmaceutical salts: FDA approvals from 2015 to 2019. Drug Discovery Today.
- University of Jordan. (n.d.). Exp. 11 The influence of pH on solubility in water.
- Li, D., & Pang, K. S. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling. Taylor & Francis.
- PubChem. (n.d.). 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. PubChem.
- Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK.
- WSAVA. (2011). Basic pharmacological principles. VIN.
- Kumar, L., & Kumar, S. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
- US EPA. (2025). 3-Fluorocyclobutan-1-amine Properties. CompTox Chemicals Dashboard.
- ChemScene. (n.d.). (1S,3s)-3-fluoro-3-methylcyclobutan-1-amine hydrochloride. ChemScene.
- Pearson. (n.d.). Give names or structures for the following ammonium salts. McMurry 8th Edition Ch 16 Problem 35a.
- World Health Organization. (n.d.). Annex 4. WHO.
- LookChem. (n.d.). Cas 34066-62-1,N-Methyl cyclobutylamine. LookChem.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. WHO.
- Sharma, D., & Saini, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Khan, M. A., & Singh, M. (2011). Chemical interactions between an active pharmaceutical ingredient and its counterion in a tromethamine salt. Journal of Pharmaceutical and Biomedical Analysis.
- Bergström, C. A., & Larsson, P. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com.
- Kumar, A., & Sahoo, S. K. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate.
- Santa Cruz Biotechnology. (n.d.). 1-Methyl-cyclobutylamine. SCBT.
- Al-Ghananeem, A. M. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation. Aston Research Explorer.
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Technical Support Center: Purification of 3-Fluoro-1-methylcyclobutan-1-amine Hydrochloride
Welcome to the technical support center for the purification of 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this and structurally related fluorinated cyclobutylamine hydrochlorides.
I. Introduction to Purification Challenges
3-Fluoro-1-methylcyclobutan-1-amine hydrochloride is a valuable building block in medicinal chemistry, often utilized for its unique conformational properties imparted by the fluorinated cyclobutane ring.[1] However, its purification can present several challenges, including:
-
Hygroscopicity: Amine hydrochloride salts are prone to absorbing moisture from the atmosphere, which can affect their physical properties and stability.[2][3][4]
-
Potential for Diastereomeric Impurities: The molecule contains two stereocenters, which may lead to the formation of diastereomers during synthesis, requiring specific purification strategies for their separation.
-
Salt Disproportionation: In the solid state or in suspension, the hydrochloride salt can convert to the free base, impacting the product's stability and performance.[5]
-
Removal of Synthetic Byproducts: The synthesis of this compound may result in various impurities that need to be effectively removed to achieve high purity.
This guide will provide a structured approach to address these challenges through detailed troubleshooting guides and frequently asked questions.
II. Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For amine hydrochlorides, a mixed solvent system is often employed.[7]
Common Recrystallization Problems and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point, or the compound is significantly impure. | - Lower the boiling point of the solvent system by adjusting the solvent ratio.- Add a small amount of a "better" solvent to the hot mixture to ensure complete dissolution before cooling.- Ensure a slow cooling rate to promote crystal formation over oiling. |
| Failure to Crystallize | The solution is not supersaturated (too much solvent used), or nucleation is inhibited. | - Reduce the solvent volume by evaporation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Colored Impurities in Crystals | Colored byproducts from the synthesis are co-crystallizing with the product. | - Perform a charcoal treatment on the hot solution before filtration.- Consider an alternative purification method like column chromatography.[8][9] |
| Poor Recovery | The compound is too soluble in the cold solvent, or too little material was used for the amount of solvent. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath).- Use the minimum amount of hot solvent necessary for complete dissolution.- Concentrate the mother liquor to obtain a second crop of crystals. |
Diagram: Recrystallization Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
III. Troubleshooting Purification by Column Chromatography
Flash column chromatography is a versatile technique for purifying compounds with a range of polarities. For polar amine hydrochlorides, special considerations are necessary to achieve good separation.[10][11]
Common Chromatography Problems and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or Tailing Peaks | Strong interaction between the basic amine and acidic silica gel. | - Add a competing amine (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase to neutralize active sites on the silica.[11]- Use an alternative stationary phase like amine-functionalized silica or alumina.[10][11] |
| Poor Separation of Diastereomers | Insufficient selectivity of the chromatographic system. | - Optimize the mobile phase composition; a less polar solvent system may improve resolution.- Consider using a different stationary phase (e.g., a different type of silica or a bonded phase).- For analytical scale, chiral chromatography may be necessary to resolve enantiomers if the synthesis is not stereospecific. |
| Compound Stuck on the Column | The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).- If the compound is still retained, consider switching to a more polar solvent system or a different stationary phase. |
| Colored Impurities Co-elute | The impurity has a similar polarity to the product. | - Try a different solvent system to alter the selectivity.- Consider using reversed-phase chromatography, which separates based on hydrophobicity rather than polarity.[9] |
Diagram: Selecting the Right Chromatography Approach
Caption: A guide to selecting the appropriate chromatographic method for amine hydrochloride purification.
IV. Frequently Asked Questions (FAQs)
Q1: My purified 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride is gaining weight over time. What is happening and how can I prevent it?
A1: This is likely due to the hygroscopic nature of the hydrochloride salt, causing it to absorb moisture from the air.[2][3][4] To mitigate this, you should:
-
Dry the purified solid thoroughly: Use a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[7]
-
Store in a desiccator: Place the dried solid in a desiccator over a strong drying agent like phosphorus pentoxide or anhydrous calcium chloride.
-
Handle in a dry atmosphere: If possible, handle the compound in a glove box with a dry nitrogen or argon atmosphere.
-
Consider solvent introduction: In some cases, forming a solvate can reduce hygroscopicity, though this would need to be experimentally verified for your compound.[2][3]
Q2: I suspect I have diastereomers in my sample. How can I confirm this and separate them?
A2: The presence of diastereomers can often be detected by NMR spectroscopy. You may see two sets of peaks for certain protons or carbons. For fluorinated compounds, 19F NMR can be particularly useful for identifying and quantifying different fluorine environments. To separate diastereomers, you will likely need to use chromatography. As diastereomers have different physical properties, they can often be separated by carefully optimized flash column chromatography or by using more advanced techniques like preparative HPLC.
Q3: My supposedly pure product shows signs of degradation over time, even when stored in a desiccator. What could be the cause?
A3: Even in a dry environment, amine hydrochlorides can undergo disproportionation, where the salt converts to the more volatile and potentially less stable free base.[5] This can be influenced by residual basic impurities or even the container surface. Additionally, fluorinated compounds can sometimes have unexpected stability issues.[1] It is advisable to:
-
Ensure high purity: Residual impurities can catalyze degradation.
-
Store at low temperatures: Refrigerated storage is often recommended for amine salts.
-
Perform forced degradation studies: To understand the stability of your compound, you can subject it to stress conditions like heat, humidity, and light to identify potential degradation pathways and products.[12][13]
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy: 1H and 13C NMR can confirm the structure and identify organic impurities. For this compound, 19F NMR is highly recommended for its sensitivity and ability to detect fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can provide a quantitative measure of purity and detect non-volatile impurities. For amines, derivatization may be necessary to improve detection.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Q5: What are some potential impurities I should look out for in the synthesis of 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride?
A5: While specific impurities will depend on the synthetic route, some general possibilities include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Reagents: Residual reagents or their byproducts.
-
Diastereomers: As discussed, the formation of diastereomers is possible.
-
Over-alkylation or other side-reaction products: Depending on the specific reagents and conditions used.
-
Residual Solvents: Solvents used in the synthesis or purification may be trapped in the crystal lattice.[14]
A thorough analysis of your crude product by NMR and LC-MS can help identify the major impurities present, which will guide your purification strategy.
V. Experimental Protocols
Protocol 1: General Recrystallization of an Amine Hydrochloride
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a polar solvent in which the compound is likely soluble (e.g., methanol, ethanol, isopropanol) and warm to dissolve. Then, add a less polar, miscible solvent (e.g., diethyl ether, ethyl acetate, or hexanes) dropwise until the solution becomes cloudy. This indicates a good mixed solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of extra hot solvent and perform a hot gravity filtration.
-
Crystallization: Add the hot "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: General Flash Column Chromatography of a Polar Amine Hydrochloride
-
Stationary Phase: Silica gel.
-
Mobile Phase: Start with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). To this mobile phase, add 0.1-1% triethylamine to prevent peak tailing.
-
Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Column Packing and Elution: Pack the column with silica gel in the initial, less polar mobile phase. Load the sample onto the column and begin elution, gradually increasing the polarity of the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this process.
VI. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Retrieved from BenchChem website.
-
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. Retrieved from [Link]
-
Globe Thesis. (2010, March 1). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Retrieved from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
Springer. (n.d.). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Retrieved from [Link]
-
Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
SciSpace. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]
-
PubMed. (n.d.). Biodegradation of fluorinated alkyl substances. Retrieved from [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]
-
Wiley Online Library. (2023, October 20). Photolysis Products of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
ResearchGate. (2019, March 13). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]
-
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2018, December 10). How to remove yellow color from metal amine complexes??. Retrieved from [Link]
-
Biotage. (2023, December 5). How can I remove color from my reaction product?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. Retrieved from [Link]
-
Google Patents. (n.d.). US4661634A - Removal of impurities from amines. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account - PMC. Retrieved from [Link]
-
Ovid. (n.d.). Determination of residual solvents and investigation of their effect on ampicillin trihydrate crystal structure. Retrieved from [Link]
-
ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. globethesis.com [globethesis.com]
- 5. pharxmonconsulting.com [pharxmonconsulting.com]
- 6. mt.com [mt.com]
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- 8. researchgate.net [researchgate.net]
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- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. biotage.com [biotage.com]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Overcoming Steric Hindrance in 3-Fluoro-1-methylcyclobutan-1-amine Couplings
Welcome to the Advanced Applications Support Center. As drug development increasingly targets complex,
The Challenge: 3-Fluoro-1-methylcyclobutan-1-amine presents a "perfect storm" of synthetic difficulty. It is an
This guide provides field-proven, mechanistically grounded solutions to bypass these steric and electronic barriers.
Strategic Decision Matrix
Before beginning your synthesis, use the workflow below to select the optimal coupling strategy based on your electrophile.
Decision matrix for coupling the sterically hindered 3-Fluoro-1-methylcyclobutan-1-amine.
Troubleshooting & FAQs
Q1: Why are my EDC/HOBt or DCC amide couplings failing completely with this amine? A1: The failure is purely mechanical. Standard coupling reagents like EDC/HOBt generate an OAt or OBt active ester. For an amide bond to form, the amine must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°) to form a tetrahedral intermediate. The 1-methyl group and the rigid cyclobutane ring of 3-Fluoro-1-methylcyclobutan-1-amine create a steric wall that physically prevents this approach. The active ester simply hydrolyzes over time or remains unreacted[1].
Q2: What is the most robust method for amide bond formation with this specific amine?
A2: In situ generation of acid fluorides is the gold standard for
Q3: Can I use HATU or COMU instead of acid fluorides?
A3: Yes, but it requires forcing conditions. HATU and COMU are highly active uronium-based reagents that can drive difficult couplings[4][5]. However, for an
Q4: How do I successfully perform a Buchwald-Hartwig amination with this substrate?
A4: Coupling an
Quantitative Data: Reagent Efficacy Comparison
The following table summarizes expected outcomes when coupling highly hindered
| Reagent System | Active Intermediate | Required Temp | Expected Yield | Epimerization Risk |
| EDC / HOBt | OBt Ester | 25 °C | < 10% | Low |
| HATU / DIPEA | OAt Ester | 60–80 °C | 30–50% | High |
| COMU / DIPEA | Oxyma Ester | 60–80 °C | 40–60% | Medium |
| TFFH / DIPEA | Acid Fluoride | 25–40 °C | 80–95% | Low |
| PFP / Base | Acid Fluoride | 25 °C | 85–94% | Low |
Self-Validating Experimental Protocols
Protocol A: Acid Fluoride-Mediated Amide Coupling (Using TFFH)
This protocol separates the activation and coupling steps to create a self-validating system. By confirming the acid fluoride formation before adding the amine, you eliminate the electrophile as a variable if the reaction fails[2][6].
Materials: Carboxylic acid (1.0 eq), 3-Fluoro-1-methylcyclobutan-1-amine HCl (1.2 eq), TFFH (1.1 eq), DIPEA (3.0 eq), Anhydrous DCM.
-
Activation: Dissolve the carboxylic acid (1.0 eq) and DIPEA (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen.
-
Fluorination: Add TFFH (1.1 eq) in one portion. Stir at room temperature for 30 minutes.
-
Self-Validation Step: Take a 10
L aliquot, dilute in DCM, and run an IR spectrum. Look for the distinct acid fluoride carbonyl stretch at ~1840–1845 cm⁻¹ . Do not proceed until this peak is dominant[6].
-
-
Amine Preparation: In a separate vial, dissolve 3-Fluoro-1-methylcyclobutan-1-amine HCl (1.2 eq) and DIPEA (2.0 eq) in a minimum volume of DCM to free-base the amine.
-
Coupling: Add the amine solution dropwise to the acid fluoride mixture.
-
Reaction: Stir at 40 °C for 12–24 hours. The small fluorine leaving group allows the bulky cyclobutylamine to attack the carbonyl trajectory successfully[1].
-
Workup: Wash with 5% HCl, 10% NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Buchwald-Hartwig C-N Cross-Coupling
This protocol utilizes a third-generation (G3) precatalyst to ensure rapid generation of the active monoligated Pd(0) species at room temperature, preventing catalyst degradation before the hindered amine can coordinate.
Materials: Aryl Halide (1.0 eq), 3-Fluoro-1-methylcyclobutan-1-amine HCl (1.5 eq), RuPhos Pd G3 (5 mol%), RuPhos ligand (5 mol%), NaOtBu or LHMDS (3.0 eq), Anhydrous 1,4-Dioxane.
-
Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with the Aryl Halide (1.0 eq), RuPhos Pd G3 (0.05 eq), and RuPhos ligand (0.05 eq).
-
Mechanistic Rationale: The G3 precatalyst ensures a 1:1 Pd-to-ligand ratio, preventing the formation of unreactive PdL₂ species which are lethal to hindered aminations.
-
-
Base & Amine Addition: Add 3-Fluoro-1-methylcyclobutan-1-amine HCl (1.5 eq) and the strong base (3.0 eq).
-
Note: If the aryl halide contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with the milder base Cs₂CO₃ and increase temperature to 100 °C.
-
-
Solvent: Add anhydrous 1,4-dioxane (0.1 M). Seal the vial with a PTFE-lined cap.
-
Heating: Remove from the glovebox and heat at 80 °C for 16 hours.
-
Self-Validation Step: Monitor the consumption of the aryl halide via GC-MS. If the aryl halide is consumed but no product is formed, the catalyst successfully performed oxidative addition but failed at reductive elimination (indicating the need for an even bulkier ligand like BrettPhos).
-
-
Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc, and purify via flash chromatography.
References
- Source: Organic & Biomolecular Chemistry (via ResearchGate)
- Amide bond formation by using amino acid fluorides Source: Semantic Scholar URL
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)
- DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds Source: ACS Omega URL
Sources
Technical Support Center: Troubleshooting Amide Bond Formation with Sterically Hindered Amines
Welcome to the Technical Support Center for Advanced Synthesis. Coupling sterically hindered amines—such as
The fundamental issue is a kinetic competition: steric bulk drastically reduces the rate of nucleophilic attack by the amine. When the desired coupling slows down, side reactions like active ester hydrolysis, rearrangement, or epimerization (racemization) dominate the reaction pathway. This guide provides field-proven, mechanistically grounded solutions to overcome these kinetic barriers.
Diagnostic Workflow
Before adjusting your protocol, use the following logic tree to identify the root cause of your coupling failure.
Diagnostic workflow for troubleshooting sterically hindered amide bond formations.
FAQs & Troubleshooting Guide
Q1: My standard EDC/HOBt coupling is failing completely with a hindered secondary amine. Why, and what is the immediate fix? Causality: Standard carbodiimide/HOBt protocols generate an OBt-activated ester. While stable, this intermediate is physically massive. When paired with a sterically hindered amine, the trajectory to the electrophilic carbonyl carbon is blocked by overlapping Van der Waals radii. The reaction stalls, and the active ester eventually hydrolyzes back to the starting material. Solution: Escalate to highly reactive uronium/aminium salts like COMU or HATU . COMU is particularly advantageous for hindered substrates; it is based on OxymaPure, which exhibits a higher coupling efficiency and a safer byproduct profile than the benzotriazole-based HATU[1]. The electron-withdrawing morpholino group in COMU accelerates the formation of the highly reactive ester, forcing the equilibrium forward before hydrolysis can occur.
Q2: I switched to HATU, but now I am seeing massive epimerization at the
Q3: I am trying to couple an extremely electron-deficient and hindered amine (e.g., 2,6-dichloroaniline). Even COMU/TMP at elevated temperatures is failing. What is the ultimate escalation? Causality: When both nucleophilicity is low (due to electron-withdrawing groups) and steric hindrance is high, even Oxyma or HOAt esters are simply too bulky to allow the amine to approach. Solution: Generate an Acyl Fluoride in situ. The carbonyl-fluoride bond is highly polarized (making the carbonyl extremely electrophilic), yet the fluorine atom has a Van der Waals radius of just 1.47 Å—barely larger than hydrogen[3]. This completely removes the steric barrier at the electrophilic center, allowing the hindered amine to attack[4][5]. Reagents like BTFFH or TCFH (with N-methylimidazole) can generate acyl fluorides or highly reactive acyl imidazoliums directly in the reaction vessel[3][6].
Steric clash comparison between massive OBt esters and compact acyl fluorides during amine attack.
Quantitative Data: Reagent Performance on Hindered Substrates
To aid in reagent selection, the following table summarizes the performance of various coupling systems when applied to sterically hindered amines.
| Coupling System | Reactive Intermediate | Steric Bulk of Leaving Group | Relative Epimerization Risk | Typical Yield (Hindered Amines) |
| EDC / HOBt | OBt Ester | High | Low | < 15% |
| HATU / DIEA | OAt Ester | Moderate | High | 40 - 60% |
| COMU / TMP | Oxyma Ester | Moderate | Very Low | 75 - 90% |
| TCFH / NMI | Acyl Imidazolium | Low | Low | 85 - 95% |
| BTFFH / Base | Acyl Fluoride | Minimal | Low | > 90% |
Experimental Protocols
Protocol A: High-Efficiency Coupling with COMU/TMP
This protocol is ideal for hindered secondary amines or
Self-Validation Checkpoint: This protocol uses a slight excess of the carboxylic acid to ensure complete consumption of the valuable hindered amine. LCMS monitoring should confirm the disappearance of the amine mass and the transient appearance of the Oxyma active ester.
-
Preparation: Dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF or NMP to achieve a 0.1 - 0.2 M concentration.
-
Activation: Add TMP (collidine) (2.0 eq) to the mixture. Stir at room temperature for 2-3 minutes. Note: A distinct color change (often yellow/orange) indicates the successful formation of the Oxyma active ester.
-
Coupling: Add the sterically hindered amine (1.0 eq) to the activated mixture.
-
Monitoring: Stir at room temperature. Monitor via LCMS after 1 hour. If the reaction stalls, heat gently to 40°C.
-
Workup: Quench the reaction with saturated aqueous
. Extract with EtOAc. The Oxyma byproduct is highly water-soluble and will wash out in the aqueous layer, streamlining purification compared to HOBt/HOAt.
Protocol B: In Situ Acyl Fluoride Generation via BTFFH
This protocol is reserved for extreme steric hindrance combined with poor nucleophilicity (e.g., ortho-substituted anilines) where standard uronium reagents fail[3][4].
Self-Validation Checkpoint: Acyl fluorides are stable enough to be observed by TLC or GCMS/LCMS. Verify activation before adding the amine to prevent wasting complex substrates.
-
Activation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM. Add the fluorinating agent BTFFH (1.1 eq) and DIEA (2.5 eq).
-
Verification: Stir for 15-30 minutes at room temperature. Take a 5
L aliquot, quench it into 100 L of methanol, and check for the corresponding methyl ester via LCMS. This confirms the acyl fluoride was successfully formed. -
Coupling: Add the hindered, electron-deficient amine (1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 40°C in DCM) for 12-24 hours. The exceptionally small steric profile of the fluoride leaving group will facilitate the coupling[3][5].
-
Workup: Wash the organic layer sequentially with 1M HCl, saturated
, and brine. Dry over and concentrate in vacuo.
References
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. rsc.org. 3
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. rsc.org. 4
-
Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. thieme-connect.com. 5
-
Boosting Fmoc Solid-Phase Peptide Synthesis by Ultrasonication. researchgate.net. 1
-
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. researchgate.net. 2
-
TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. researchgate.net. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
HPLC purity analysis standards for 3-Fluoro-1-methylcyclobutan-1-amine
An In-Depth Comparative Guide to Purity Analysis Standards for 3-Fluoro-1-methylcyclobutan-1-amine
In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 3-Fluoro-1-methylcyclobutan-1-amine, a chiral amine and a valuable building block in the synthesis of novel therapeutics, is no exception. Its structural features—a primary amine, a chiral center, and a fluorine atom—present unique analytical challenges that demand robust, validated methods for purity assessment.
This guide provides an in-depth comparison of analytical standards and methodologies for determining the chemical and enantiomeric purity of 3-Fluoro-1-methylcyclobutan-1-amine. We will move beyond simple protocol listings to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing self-validating systems of analysis that ensure trustworthiness and scientific integrity, grounded in authoritative standards from international regulatory bodies.
The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for assessing the purity of non-volatile and thermally labile pharmaceutical compounds.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it indispensable for separating the main compound from process-related impurities and degradation products.[3]
Causality Behind Method Development Choices
Developing a successful HPLC method requires a systematic approach where each parameter is chosen for a specific, logical reason. The unique structure of 3-Fluoro-1-methylcyclobutan-1-amine dictates our strategic choices.
-
Column Selection: The starting point for most small molecules is a reversed-phase C18 column.[4] However, as a small, polar amine, the analyte may exhibit poor retention on traditional C18 phases. To enhance retention and improve peak shape, an RP-Amide or an embedded-polar group (EPG) column is a superior choice, as they offer increased interaction with polar compounds.[4] Furthermore, the presence of a fluorine atom suggests that a fluorinated stationary phase could offer alternative selectivity due to unique dipole-dipole interactions.[5]
-
Mobile Phase Selection: The basic nature of the primary amine (pKa ~9-10) necessitates a buffered mobile phase to control its ionization state and ensure reproducible retention times. Operating at a pH at least 2 units away from the analyte's pKa is crucial. A pH of ~7-8 would keep the amine protonated and well-retained on a reversed-phase column. However, to avoid peak tailing, a higher pH (~10-11) using a buffer like ammonium bicarbonate can be used with a pH-stable column to analyze the free base form. Volatile buffers such as ammonium formate or acetate are preferred for compatibility with mass spectrometry (LC-MS).[4]
-
Detection: The analyte lacks a strong UV chromophore, which poses a significant challenge for detection at low levels. While UV detection around 200-210 nm is possible, it suffers from low sensitivity and interference from common solvents and additives. To overcome this, several strategies can be employed:
-
Pre-column Derivatization: Reacting the amine with a UV-active or fluorescent tag can dramatically enhance detection sensitivity.[6][7][8]
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is the most powerful solution. MS detection offers superior sensitivity and selectivity, and provides molecular weight information that is invaluable for impurity identification.[9][10][11]
-
-
Enantiomeric Purity (Chirality): As 3-Fluoro-1-methylcyclobutan-1-amine is chiral, determining its enantiomeric purity is critical. This cannot be achieved on a standard achiral column. A Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of enantiomers, including amines.[12][13] Crown ether-based CSPs are also specifically known for their excellent performance in separating primary amine compounds.[12]
Experimental Workflow: HPLC Method Development & Validation
The following diagram illustrates a logical workflow for developing and validating a robust HPLC purity method, ensuring it is fit for its intended purpose as mandated by regulatory bodies like the ICH.[14][15]
Caption: Logical workflow for HPLC method development and validation.
Protocol 1: Achiral Purity by HPLC-MS
This protocol is designed for the quantitative analysis of 3-Fluoro-1-methylcyclobutan-1-amine and its related substance impurities.
1. Instrumentation & Conditions:
-
HPLC System: A standard HPLC or UHPLC system.[16]
-
Detector: A single quadrupole or triple quadrupole mass spectrometer.[10][11]
-
Column: Ascentis Express RP-Amide (10 cm x 2.1 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MS Detection: Selected Ion Monitoring (SIM) for the [M+H]+ of the analyte and potential impurities.
2. Standard & Sample Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile:Water.
-
Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at a concentration of 1.0 mg/mL in the diluent.
3. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤2.0%.
-
Tailing factor for the main peak should be between 0.8 and 1.5.
4. Analysis & Calculation:
-
Inject the sample solution.
-
Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 unless otherwise determined.
-
% Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100
-
Protocol 2: Enantiomeric Purity by Chiral HPLC-UV
This protocol is designed to separate and quantify the enantiomers of 3-Fluoro-1-methylcyclobutan-1-amine.
1. Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Detector: UV at 210 nm.
-
Column: Chiralpak IG-3 (amylose tris(3-chloro-5-methylphenylcarbamate)) (15 cm x 4.6 mm, 3 µm) or equivalent polysaccharide-based CSP.[12]
-
Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
2. Standard & Sample Preparation:
-
Solvent (Diluent): Mobile Phase.
-
Racemic Standard: Prepare a solution of the racemic material at 1.0 mg/mL to confirm the resolution of the two enantiomers.
-
Sample Solution: Prepare the test sample at a concentration of 1.0 mg/mL.
3. System Suitability:
-
Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥1.5.
4. Analysis & Calculation:
-
Inject the sample solution.
-
Calculate the percentage of the undesired enantiomer using the area percent method.
-
% Undesired Enantiomer = (Area_Undesired / (Area_Desired + Area_Undesired)) * 100
-
Comparative Analysis: Alternative and Complementary Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate compounds based on different chemical principles.[17] This approach provides a more complete purity profile.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds.[18][19] Given its low molecular weight, 3-Fluoro-1-methylcyclobutan-1-amine is a candidate for GC analysis.
-
Advantages: Excellent for identifying and quantifying volatile impurities (e.g., residual solvents) that may not be well-resolved by HPLC. Flame Ionization Detection (FID) offers a uniform carbon response, simplifying quantification without needing individual impurity standards.[20]
-
Disadvantages: The primary amine is highly polar and can interact with active sites in the GC column, leading to significant peak tailing and poor reproducibility. This often necessitates derivatization to block the active amine group or the use of specialized, base-deactivated columns (e.g., Rtx-Volatile Amine). The compound's thermal stability must also be confirmed to prevent on-column degradation.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that quantifies a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[21][22]
-
Advantages: qNMR is a "primary ratio method," meaning it does not require a reference standard of the analyte itself for purity determination, which is a significant advantage when a high-purity standard is unavailable.[23] It is non-destructive, provides structural information, and can quantify any proton-containing impurity in the sample, offering a true mass purity value.[22][24]
-
Disadvantages: It has lower sensitivity compared to chromatographic methods, making it unsuitable for trace impurity analysis (typically <0.1%).[24] Signal overlap in complex mixtures can complicate quantification.[22]
Data Synthesis: A Comparative Overview
| Technique | Principle | Strengths for 3-Fluoro-1-methylcyclobutan-1-amine | Limitations | Best For |
| HPLC-UV/MS | Partitioning between liquid mobile and solid stationary phases.[1] | High resolution for non-volatile impurities; MS provides high sensitivity and identification.[3][9] | Poor UV chromophore requires MS or derivatization; amine can cause peak tailing. | Routine QC, impurity profiling, and quantification of known and unknown impurities. |
| Chiral HPLC | Enantioselective interactions with a Chiral Stationary Phase (CSP).[25][26] | The gold standard for separating and quantifying enantiomers.[12] | Requires specialized, often expensive, columns; method development can be empirical.[25] | Determining enantiomeric excess (e.e.) and optical purity. |
| GC-FID | Partitioning between gas mobile and liquid/solid stationary phases. | Excellent for volatile impurities and residual solvents.[19] FID provides uniform response.[20] | Peak tailing due to amine polarity is a major issue; potential for thermal degradation. | Quantifying volatile impurities and complementing HPLC analysis. |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei.[21][22] | Provides absolute purity (assay) without a specific analyte standard; non-destructive.[23][24] | Low sensitivity (not for trace impurities); potential for signal overlap. | Certifying the purity of reference standards; orthogonal assay method. |
Decision-Making Guide for Method Selection
The choice of analytical technique is driven by the specific question being asked. This diagram provides a logical path for selecting the most appropriate method.
Sources
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- 2. pharmasalmanac.com [pharmasalmanac.com]
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- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 22. emerypharma.com [emerypharma.com]
- 23. spectroscopyworld.com [spectroscopyworld.com]
- 24. resolvemass.ca [resolvemass.ca]
- 25. phx.phenomenex.com [phx.phenomenex.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
comparing lipophilicity of 3-fluoro vs non-fluorinated cyclobutanamines
The "Fluorine Effect" in medicinal chemistry is rarely a simple case of adding hydrophobicity. In the context of cyclobutanamines , the introduction of a fluorine atom at the 3-position creates a complex interplay between dipole moments , ring pucker conformations , and basicity modulation .
This guide deconstructs the physicochemical shifts between cyclobutanamine and 3-fluorocyclobutanamine , providing experimental frameworks to validate these properties in your own drug discovery programs.
Part 1: Physicochemical Comparative Matrix
The following data synthesizes experimental trends and high-fidelity computational models (Mykhailiuk et al., Angew. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8][9]
| Property | Cyclobutanamine (Parent) | 3-Fluorocyclobutanamine | The "Fluorine Shift" |
| LogP (Intrinsic) | ~0.2 – 0.4 | ~0.8 – 0.9 | +0.5 to +0.7 (Increased Lipophilicity) |
| pKa (Basicity) | ~9.6 | ~8.8 | -0.8 (Reduced Basicity) |
| LogD | -1.5 (Highly Ionized) | -0.5 (Less Ionized) | +1.0 (Significant Permeability Boost) |
| Dipole Moment | Low (Symmetric pucker) | High (cis) / Low (trans) | Isomer Dependent |
| Ring Conformation | Dynamic Butterfly | Biased Pucker | Conformational Lock |
The Critical Insight: LogD vs. LogP
While the intrinsic lipophilicity (LogP ) increases due to the hydrophobicity of the C-F bond, the LogD
-
Mechanism: The electron-withdrawing fluorine lowers the amine's pKa by ~0.8 units.
-
Result: At pH 7.4, a significantly larger fraction of the 3-fluoro analog exists in the neutral (membrane-permeable) state compared to the parent amine.[9]
Part 2: The "Lipophilicity Paradox" & Isomerism
In small rings like cyclobutane, the vector sum of bond dipoles dominates the observed polarity. You cannot treat 3-fluorocyclobutanamine as a single entity; the stereochemistry dictates the property profile.
The Cis Isomer (High Polarity)[10]
-
Structure: The C-F bond and C-N bond vectors point in the same general direction (relative to the ring plane).
-
Effect: Additive dipoles create a high dipole moment .
-
Lipophilicity: Lower LogP than the trans isomer.[10]
-
Solubility: Higher aqueous solubility.
The Trans Isomer (Low Polarity)[9]
-
Structure: The C-F and C-N vectors oppose each other.
-
Effect: Dipole cancellation results in a low net dipole moment .
-
Lipophilicity: Higher LogP (more lipophilic).[9]
-
Permeability: Generally higher passive diffusion rates due to lower polarity.
Figure 1: Mechanistic pathway of fluorine substitution affecting ADME properties.[9] Note that pKa modulation is often the dominant driver for improved permeability in this scaffold.
Part 3: Experimental Protocols
To validate these properties in your specific series, rely on LogD determination rather than calculated LogP, as solvation effects in small fluorinated rings are notoriously difficult to predict.
Protocol A: Miniaturized Shake-Flask LogD Determination
A self-validating method for high-throughput comparison.[9]
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
1-Octanol (HPLC grade, pre-saturated with PBS).[9]
-
Internal Standard (e.g., Caffeine, LogP ~ -0.[9]07) for system suitability.
Workflow:
-
Pre-saturation: Mix Octanol and PBS (1:1) for 24 hours. Separate phases.
-
Preparation: Dissolve 3-fluorocyclobutanamine HCl (1 mg) in 1 mL of pre-saturated PBS .
-
Partitioning:
-
Add 500 µL of compound solution to a 1.5 mL Eppendorf tube.
-
Add 500 µL of pre-saturated Octanol .
-
Vortex at high speed for 60 minutes at 25°C.
-
Centrifuge at 10,000 rpm for 5 minutes to break emulsion.
-
-
Quantification (HPLC-UV/MS):
-
Carefully sample the buffer phase (bottom) and the octanol phase (top) .
-
Critical Step: Dilute the octanol phase with methanol (1:10) to prevent peak broadening.[9]
-
Inject both phases onto a C18 column.
-
-
Calculation:
[9]
Validation Criteria:
-
Mass balance recovery must be >90% (sum of areas vs. initial standard).[9]
-
Replicates should be within 0.05 Log units.
Protocol B: Potentiometric pKa Determination
Essential for understanding the ionization state.
Methodology:
-
Titrant: 0.1 M KOH (standardized).
-
Sample: 5 mg of amine hydrochloride in 20 mL degassed water/KCl (0.15 M ionic strength).
-
Titration:
-
Perform a "Blank" titration (solvent only) to calibrate electrode response.[9]
-
Titrate sample from pH 2.0 to pH 11.0.
-
-
Analysis: Use the Bjerrum plot method or Gran plot analysis to identify the inflection point.
-
Expectation: 3-fluoro analog inflection at pH ~8.8; Non-fluorinated at ~9.6.[9]
-
Figure 2: Parallel workflow for physicochemical profiling. Both metrics are required to accurately model the "Fluorine Effect."
References
-
Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. Link[9]
-
Grygorenko, O. O., et al. (2020).[11] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem. Link[9]
-
Wilsmore, L., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. Link[9]
-
PubChem Compound Summary . 3,3-difluorocyclobutanamine. National Center for Biotechnology Information. Link[9]
Sources
- 1. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. N-Methylcyclobutanamine | C5H11N | CID 21830191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1-Methylcyclobutyl)amine | C5H11N | CID 14988399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. Explain the dipole moment of Cis & Trans isomers, specifically addressing.. [askfilo.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. (1s,3s)-3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | C5H9ClF3N | CID 119031446 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
biological activity comparison of fluorinated vs non-fluorinated analogs
Executive Summary
The strategic introduction of fluorine into bioactive molecules—often termed the "Fluorine Scan"—is a cornerstone of modern medicinal chemistry. This guide objectively compares the biological performance of fluorinated analogs against their non-fluorinated (protio) counterparts.
While a hydrogen-to-fluorine substitution is sterically conservative (van der Waals radii: H = 1.20 Å, F = 1.47 Å), it induces profound electronic and physicochemical changes. Experimental data consistently demonstrates that fluorination can enhance metabolic stability by blocking cytochrome P450 (CYP) oxidation sites, modulate pKa to improve membrane permeability, and increase binding affinity through specific hydrophobic interactions.
Key Takeaway: Fluorination is not merely a structural modification but a functional installation that alters the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound, often converting a metabolically labile "hit" into a viable drug candidate.
Physicochemical Basis of Activity
To understand the biological differences, one must first quantify the fundamental shifts caused by the C-F bond.
The "Power of Three" Mechanisms
-
Metabolic Blocking: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol). This thermodynamic stability renders the C-F bond resistant to oxidative cleavage by CYP450 enzymes.
-
Lipophilicity Modulation: Fluorine is highly electronegative yet non-polarizable.[1] Replacing hydrogen with fluorine typically increases
(lipophilicity), enhancing passive membrane permeability.[1] -
Electronic Tuning (pKa): Fluorine’s strong inductive effect (
) lowers the pKa of neighboring basic amines. This reduces the percentage of ionized species at physiological pH (7.4), further aiding membrane transit and reducing hERG channel liability.
Visualization: The Fluorine Impact Network
The following diagram illustrates how a single fluorine atom propagates effects across the drug discovery pipeline.
Figure 1: Mechanistic cascade of fluorine substitution on drug properties.
Comparative Case Study: Ezetimibe vs. Non-Fluorinated Precursors
The development of Ezetimibe (cholesterol absorption inhibitor) provides a definitive dataset illustrating the superiority of fluorinated analogs over their non-fluorinated predecessors.
The Challenge
The lead compound, SCH 48461 , possessed a methoxy-phenyl structure. While active, it suffered from rapid metabolic clearance due to oxidation on the phenyl ring and moderate potency.
The Solution
Researchers replaced the metabolically labile methoxy groups and susceptible hydrogens with fluorine. This transition from SCH 48461 to SCH 53079 (and eventually Ezetimibe/SCH 58235) highlighted the "Fluorine Effect."
Experimental Data Comparison
The table below synthesizes biological activity data derived from rhesus monkey and hamster models [1, 2].
| Feature | SCH 48461 (Non-Fluorinated) | SCH 53079 (Fluorinated Analog) | Ezetimibe (Optimized Fluorinated) | Impact of Fluorination |
| Structure | Methoxy-phenyl | Fluoro-phenyl | Di-fluoro-phenyl + Hydroxyl | Structural Stability |
| Metabolic Stability | Low (Rapid oxidation) | High (Resistant to CYP) | High | > 90% reduction in labile metabolites |
| Relative Potency | 1x (Baseline) | ~1x (Equipotent) | 400x (vs SCH 48461) | Potency Shift |
| Primary Clearance | Extensive Metabolism | Biliary Excretion | Glucuronidation (Phase II) | Shift from Phase I to Phase II |
| ED50 (Hamster) | 2.2 mg/kg | 2.0 mg/kg | 0.04 mg/kg | 50-fold improvement |
Analysis: The fluorination of the phenyl ring in SCH 53079 did not immediately increase potency (binding affinity remained similar), but it drastically improved metabolic stability . This allowed the molecule to survive long enough to reach the target site (enterocytes). The subsequent addition of hydroxyl groups (Ezetimibe) leveraged this stability to achieve a 400-fold potency increase in primates [2].
Experimental Workflows
To validate the advantages of a fluorinated analog in your own pipeline, you must establish a self-validating testing loop.
In Vitro Microsomal Stability Assay
This is the gold-standard assay to prove that fluorination is blocking metabolic soft spots.
Objective: Determine the Intrinsic Clearance (
Reagents Required:
-
Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Protocol Steps:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.
-
Pre-Incubation: Add test compound (1 µM final conc) to microsomes. Incubate at 37°C for 5 mins to equilibrate.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution (precipitates proteins).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation:
Plot
Workflow Visualization
The following diagram outlines the decision logic for the Microsomal Stability Assay.
Figure 2: Workflow for validating metabolic stability improvements via fluorination.
Strategic Recommendations
Based on the comparative data and physicochemical principles, apply the following heuristics:
-
The "Metabolic Switch": If your lead compound shows high clearance due to aromatic hydroxylation, substitute the para-position hydrogen with fluorine. This is the highest probability fix [3].
-
The "Basicity Tuner": If your lead has poor permeability due to a highly basic amine (pKa > 9), introduce a fluorine on the
-carbon. This typically lowers pKa by 1-2 units, increasing the neutral fraction without abolishing the amine's essential binding interactions [4]. -
The "Conformational Lock": Use the gauche effect of fluorine (e.g., in fluoro-piperidines) to lock a molecule into its bioactive conformation, reducing the entropic penalty of binding.
References
-
Rosenblum, S. B., et al. (1998). Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption.[4] Journal of Medicinal Chemistry. Link
-
Clader, J. W. (2004). The Discovery of Ezetimibe: A View from Outside the Receptor. Journal of Medicinal Chemistry. Link
-
Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
Mass Spectrometry Characterization of 3-Fluoro-1-methylcyclobutan-1-amine: A Comparative Analytical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Platform Comparison, Methodological Causality, and Structural Elucidation
Introduction & The Analytical Challenge
3-Fluoro-1-methylcyclobutan-1-amine (Free base MW: 103.14 Da; Monoisotopic Mass: 103.08 Da) is a highly polar, volatile fluorinated aliphatic amine. Frequently utilized as a rigid, lipophilic bioisostere in medicinal chemistry, it is typically handled as a hydrochloride salt (CAS: 1781122-54-0) to mitigate its volatility [1].
While highly valuable in drug design, its physicochemical profile creates a "perfect storm" of analytical challenges for standard mass spectrometry (MS) workflows:
-
Low Molecular Weight: At 103 Da, it falls into the low-mass noise region of many LC-MS systems, making it susceptible to background interference.
-
High Polarity: The primary amine guarantees negligible retention on standard Reverse-Phase (RP) C18 columns.
-
Ring Strain & Fragility: The cyclobutane ring, coupled with a highly electronegative fluorine atom, makes the molecule highly prone to fragmentation under hard ionization techniques.
This guide objectively compares three analytical platforms—RP-LC-ESI-MS , GC-EI-MS , and HILIC-ESI-MS —to establish the most robust methodology for characterizing this compound.
Platform Comparison: Selecting the Optimal Workflow
Standardization in analytical chemistry requires selecting the right tool for the analyte's specific physicochemical space. Below is an objective performance comparison of the three primary MS platforms.
Fig 1: Logical decision tree for selecting the optimal mass spectrometry platform.
Quantitative Performance Matrix
| Metric | RP-LC-ESI-MS (C18) | GC-EI-MS (DB-5MS) | HILIC-ESI-MS (Amide/ZIC) |
| Retention Factor ( | < 0.5 (Elutes in void) | > 3.0 (Good retention) | > 4.0 (Excellent retention) |
| Ionization Source | Electrospray (ESI+) | Electron Ionization (EI, 70 eV) | Electrospray (ESI+) |
| Primary Detected Ion | None (Suppressed) | Fragments (m/z 84, 64) | |
| Molecular Ion Stability | High (if detected) | Very Low ( | High |
| Estimated LOD | > 500 ng/mL | ~50 ng/mL | < 5 ng/mL |
| Verdict | ❌ Not Recommended | ⚠️ Viable (Structural ID) | ✅ Optimal (Quant & Qual) |
Mechanistic Fragmentation Analysis (ESI-MS/MS)
Understanding the gas-phase chemistry of 3-fluoro-1-methylcyclobutan-1-amine is critical for targeted quantification (e.g., MRM transitions). When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the protonated molecular ion (
Fig 2: ESI-MS/MS collision-induced dissociation (CID) pathways for the protonated molecular ion.
-
Neutral Loss of Ammonia (-17 Da): The primary amine is the most basic site, readily accepting the proton. Upon collisional activation, it expels
, leaving a stabilized fluorocyclobutyl carbocation at m/z 87.06 . -
Neutral Loss of Hydrogen Fluoride (-20 Da): Fluorinated aliphatic rings are highly susceptible to HF elimination [3]. This pathway generates a methylcyclobutenyl amine fragment at m/z 84.08 .
-
Ring Cleavage: The highly strained cyclobutane ring, once compromised by the loss of either functional group, undergoes rapid retro-[2+2] cleavage, yielding lower mass hydrocarbon fragments (e.g., m/z 64.05).
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems .
Protocol A: HILIC-ESI-MS (Recommended for Quantification & Purity)
1. Sample Preparation
-
Step: Dissolve 1.0 mg of 3-fluoro-1-methylcyclobutan-1-amine HCl in 1.0 mL of 95:5 Acetonitrile:Water containing 0.1% Formic Acid.
-
Causality: In HILIC, the sample diluent must closely match the initial mobile phase conditions. Injecting a highly aqueous sample will disrupt the water-enriched layer on the stationary phase, causing severe peak distortion and fronting.
2. Chromatographic Conditions
-
Column: SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins.
-
Causality: Ammonium formate is strictly required to maintain constant ionic strength. Without it, the basic amine will interact with residual silanols on the silica support, resulting in severe peak tailing. The acidic pH ensures the amine remains fully ionized (
) for maximum ESI+ sensitivity.
3. MS Parameters & Self-Validation
-
Source: ESI Positive mode; Capillary Voltage: 3.0 kV; Desolvation Temp: 350°C.
-
Self-Validation Check: Inject a solvent blank (95:5 ACN:H2O) immediately following the highest calibration standard. A carryover of <0.1% at the m/z 104.08 channel validates the needle-wash protocol and ensures quantitative trustworthiness.
Protocol B: GC-EI-MS (Alternative for High-Throughput Structural ID)
1. Sample Preparation (Free-Basing)
-
Step: To 1.0 mg of the HCl salt, add 500 µL of 1M NaOH and 500 µL of Dichloromethane (DCM). Vortex for 1 minute, centrifuge, and extract the lower organic layer.
-
Causality: The hydrochloride salt is non-volatile and will rapidly degrade in the GC inlet. Basification neutralizes the salt, driving the highly volatile free base into the DCM layer for seamless vaporization.
2. Chromatographic Conditions
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 40°C (hold 2 min)
15°C/min to 200°C. -
Causality: Because the free base (MW 103) is highly volatile, a low initial oven temperature (40°C) is mandatory. Higher starting temperatures will cause the analyte to co-elute with the DCM solvent front, blinding the MS detector.
3. MS Parameters & Self-Validation
-
Source: Electron Ionization (EI) at 70 eV; Scan Range: m/z 35–250.
-
Self-Validation Check: Co-inject a C8-C20 alkane standard mixture. Calculate the Kovats Retention Index (RI) for the amine peak. Consistent RI values across different days validate that any retention time shifts are due to normal column aging rather than sample matrix effects or inlet leaks.
References
-
PubChemLite: 3-fluoro-1-methylcyclobutan-1-amine hydrochloride National Center for Biotechnology Information (NCBI). URL:[Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes ChemRxiv. (Demonstrates the propensity of fluorinated cyclobutanes to undergo HF elimination and fragmentation). URL:[Link]
Strategic Fluorination in Lead Optimization: Validating Metabolic Stability via C-F Substitution
Executive Summary
In modern drug discovery, rapid metabolic clearance is a primary cause of attrition. The "Metabolic Switch" strategy—replacing a metabolically labile hydrogen (H) with fluorine (F)—is a cornerstone of lead optimization. This guide provides a technical comparison of fluorine substitution against alternative stabilization strategies (Deuterium, Methylation, Chlorination), supported by mechanistic rationale and a validated experimental protocol for assessing Intrinsic Clearance (
Part 1: The Mechanistic Rationale
Why Fluorine? The "Goldilocks" Atom
Fluorine occupies a unique niche in medicinal chemistry.[1] It is the most electronegative element (3.98 Pauling scale), yet its Van der Waals radius (1.47 Å) is sufficiently close to hydrogen (1.20 Å) to act as a bioisostere without causing massive steric disruption to the binding pocket.
The Metabolic Blockade Mechanism:
Cytochrome P450 (CYP450) enzymes typically metabolize drugs via an oxidative mechanism involving a high-energy Iron-Oxo species (
-
C-H Bond: Weaker bond energy (~99 kcal/mol). Susceptible to homolytic cleavage.
-
C-F Bond: Strongest single bond in organic chemistry (~116 kcal/mol). The high ionization potential prevents the formation of the radical cation intermediate required for oxidation.
Diagram 1: CYP450 Oxidative Blockade
Caption: Mechanistic comparison of CYP450 attack on C-H vs. C-F bonds. The high bond dissociation energy of C-F prevents the initial hydrogen abstraction step.
Part 2: Comparative Analysis of Stabilization Strategies
When a "metabolic soft spot" is identified, chemists have several structural modification options. The following table objectively compares Fluorine against its primary alternatives.
Table 1: Comparative Performance of Metabolic Blocking Strategies
| Strategy | Mechanism of Action | Impact on Metabolic Stability | Impact on Physicochemical Props | Limitations |
| Fluorine (F) | Electronic Deactivation & Bond Strength | High. Blocks site & deactivates aromatic ring electronically. | Increases Lipophilicity ( | Can increase non-specific binding; risk of "Metabolic Switching" to new site. |
| Deuterium (D) | Kinetic Isotope Effect (KIE) | Low to Moderate. | Negligible change. Retains exact binding profile. | High cost of goods; regulatory complexity; metabolic switch often still occurs. |
| Methyl ( | Steric Hindrance | Moderate. Blocks access to the site physically. | Significant increase in size and lipophilicity. | The methyl group itself is metabolically labile (benzylic oxidation). |
| Chlorine (Cl) | Steric & Electronic | High. Strong deactivation. | Significant lipophilicity increase ( | Toxicity risks (hepatotoxicity); reactive metabolites.[2] |
Real-World Data Case Study: Ezetimibe (Zetia)
The development of Ezetimibe illustrates the superiority of Fluorine in specific contexts. The lead compound, SCH 48461 , suffered from rapid metabolic clearance due to oxidation on the phenyl ring and N-dealkylation.
-
Baseline (SCH 48461): Rapid clearance via oxidation of the methoxy-phenyl ring.
-
Fluorine Optimization (Ezetimibe): Introduction of fluorine at the para-position of the phenyl ring.[3][4]
-
Result: Blocked formation of the toxic quinone intermediate.
-
Data: In vivo half-life (
) increased from <1 hour (analogs) to ~22 hours in humans.
-
Part 3: Validation Protocol (Microsomal Stability)
To validate the effect of fluorine substitution, one must determine the Intrinsic Clearance (
Experimental Workflow
Objective: Determine the in vitro
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
Test Compound (10 mM DMSO stock).
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Protocol Steps:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-Incubation: Spike Test Compound to a final concentration of 1 µM (ensures linear kinetics,
). Pre-warm at 37°C for 5 mins. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution (ACN) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Processing & Calculation
Plot
Success Criteria:
-
High Clearance:
(Human). -
Low Clearance (Target):
(Human). -
Validation: The Fluorinated analog should show a statistically significant reduction in
(>50% reduction) compared to the H-parent.
Part 4: Strategic Decision Matrix
When should you deploy Fluorine? Use this logic flow to avoid "over-fluorination" (which leads to poor solubility).
Diagram 2: Lead Optimization Logic Flow
Caption: Decision tree for applying fluorine substitution. Note the critical check for lipophilicity (
References
-
Meanwell, N. A. (2018).[7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][4][8][9] Link
-
Clift, M. D., et al. (2009). The Role of Fluorine in the Discovery of Ezetimibe. In: Fluorine in Pharmaceutical and Medicinal Chemistry. Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Microsomal Stability Protocols).
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Chiral Separation of 3-Fluoro-1-methylcyclobutan-1-amine Isomers
In the landscape of modern drug discovery and development, the stereoisomeric purity of a chiral molecule is not merely a quality control metric; it is a fundamental determinant of therapeutic efficacy and safety.[1][2][3] The differential pharmacological and toxicological profiles of enantiomers necessitate their careful separation and characterization. This guide provides a comprehensive comparison of methodologies for the chiral separation of 3-Fluoro-1-methylcyclobutan-1-amine, a novel cyclobutane derivative with significant potential in medicinal chemistry.[4][5] We will explore direct and indirect chromatographic techniques, offering experimental insights and data-driven comparisons to empower researchers in selecting the optimal strategy for their analytical and preparative needs.
The Challenge: Stereoisomers of a Compact and Flexible Amine
3-Fluoro-1-methylcyclobutan-1-amine presents a unique challenge for chiral separation due to its small size, conformational flexibility, and the presence of a primary amine group. The fluorine atom, while adding a useful element for potential interactions, also influences the molecule's polarity and basicity. The successful resolution of its enantiomers hinges on exploiting subtle differences in their three-dimensional structures.
Comparative Analysis of Chiral Separation Strategies
We will evaluate three primary chromatographic techniques for the chiral resolution of 3-Fluoro-1-methylcyclobutan-1-amine:
-
Indirect Approach: Diastereomeric Derivatization followed by Achiral Chromatography
-
Direct Chiral High-Performance Liquid Chromatography (HPLC)
-
Direct Chiral Supercritical Fluid Chromatography (SFC)
-
Direct Chiral Gas Chromatography (GC)
Indirect Approach: The Power of Derivatization
The principle behind this well-established method is the conversion of the enantiomeric pair into diastereomers by reaction with a chiral derivatizing agent (CDR).[6][7] These diastereomers possess distinct physicochemical properties, allowing for their separation on standard, achiral chromatographic columns.[6]
Advantages:
-
Cost-Effective: Utilizes less expensive achiral columns and standard HPLC/GC systems.[6]
-
Method Flexibility: Leverages robust and widely available achiral chromatography methods.[6]
-
Enhanced Detection: CDRs can introduce chromophores or fluorophores, significantly improving UV or fluorescence detection.[6][8]
Disadvantages:
-
Additional Reaction Step: Requires a pre-column derivatization reaction, which must be quantitative and free of racemization.
-
Potential for Impurities: The presence of excess reagent or by-products can complicate the chromatogram.
-
Analyte Specificity: The choice of CDR is critical and depends on the functional group of the analyte.
Promising Derivatizing Agents for 3-Fluoro-1-methylcyclobutan-1-amine:
| Chiral Derivatizing Agent (CDR) | Reactive Group | Resulting Diastereomer | Key Features |
| Marfey's Reagent (FDAA) | Primary Amine | Dinitrophenyl-alanine amide | Strong UV absorbance.[6] |
| Mosher's Reagent (MTPA-Cl) | Primary Amine | MTPA amide | Useful for NMR analysis to determine absolute configuration.[6] |
| N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) | Primary Amine | Proline amide | Can be suitable for both HPLC and GC analysis.[6] |
| 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Primary Amine | NBD derivative | Fluorogenic, offering high sensitivity.[8] |
Experimental Protocol: Derivatization with Marfey's Reagent and HPLC Analysis
Objective: To separate the diastereomers of 3-Fluoro-1-methylcyclobutan-1-amine formed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).
Methodology:
-
Derivatization:
-
Dissolve 1 mg of racemic 3-Fluoro-1-methylcyclobutan-1-amine in 100 µL of acetone.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 20 µL of 2 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
Expected Outcome: Baseline separation of the two diastereomeric peaks on the achiral C18 column.
Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[9] This is often the preferred method for its simplicity and directness.
Advantages:
-
Direct Analysis: No derivatization step is required, saving time and avoiding potential side reactions.
-
High Versatility: A wide range of CSPs are available to separate various classes of compounds.[10]
-
Preparative Scale-Up: Methods can often be scaled up for the purification of enantiomers.
Disadvantages:
-
Cost of Columns: Chiral columns are significantly more expensive than their achiral counterparts.
-
Method Development: Finding the optimal combination of CSP and mobile phase can be time-consuming and requires screening of multiple conditions.[11]
Recommended Chiral Stationary Phases for 3-Fluoro-1-methylcyclobutan-1-amine:
| CSP Type | Chiral Selector | Potential Interaction Mechanism |
| Polysaccharide-based | Amylose or cellulose derivatives (e.g., Chiralpak IA, IB, IC) | Hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[8] |
| Crown Ether-based | (18-crown-6)-tetracarboxylic acid | Complexation with the primary amine group.[12] |
| Pirkle-type | Phenylglycine or leucine derivatives | π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
Experimental Protocol: Chiral HPLC Screening
Objective: To identify a suitable chiral stationary phase and mobile phase for the direct separation of 3-Fluoro-1-methylcyclobutan-1-amine enantiomers.
Methodology:
-
Column Screening:
-
Screen a set of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) and a crown ether-based column.
-
-
Mobile Phase Screening:
-
Normal Phase: Hexane/Isopropanol with a basic additive (e.g., diethylamine, 0.1%).
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% formic acid or ammonium bicarbonate).
-
-
Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for analytes with poor chromophores.
-
Injection Volume: 5 µL.
-
Expected Outcome: Identification of at least one column/mobile phase combination that shows partial or baseline separation of the two enantiomers. Further optimization of the mobile phase composition and temperature can then be performed.[10]
Direct Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[13] It is often considered a "green" alternative to HPLC due to reduced solvent consumption.[1] For chiral separations, SFC is particularly advantageous due to its high efficiency and speed.[1][14]
Advantages:
-
Speed: Separations are typically 3-5 times faster than HPLC.[14]
-
Reduced Solvent Consumption: Primarily uses CO2, which is non-toxic and readily available, with small amounts of co-solvents.[1][15]
-
High Efficiency: The low viscosity of the mobile phase leads to sharper peaks and better resolution.[15]
-
Orthogonal Selectivity: Can provide different selectivity compared to HPLC.[16]
Disadvantages:
-
Specialized Equipment: Requires a dedicated SFC system.
-
Solubility: The analyte must be soluble in the supercritical fluid mobile phase.
SFC for 3-Fluoro-1-methylcyclobutan-1-amine:
SFC is highly compatible with the same polysaccharide-based chiral stationary phases used in HPLC.[14] The use of alcohol co-solvents (e.g., methanol, ethanol) with a basic additive is a common starting point for the separation of amines.
Experimental Protocol: Chiral SFC Method Development
Objective: To develop a rapid and efficient method for the chiral separation of 3-Fluoro-1-methylcyclobutan-1-amine using SFC.
Methodology:
-
Column Selection: Utilize the same set of polysaccharide-based columns as in the HPLC screening.
-
SFC Conditions:
-
Mobile Phase: Supercritical CO2 with a methanol co-solvent gradient (e.g., 5-40% over 5 minutes).
-
Additive: 0.1% Diethylamine in the co-solvent.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Detection: UV at 210 nm or MS.
-
Injection Volume: 2 µL.
-
Expected Outcome: A fast and high-resolution separation of the enantiomers, often with improved peak shape compared to HPLC.
Direct Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[2][17] Given the relatively low molecular weight of 3-Fluoro-1-methylcyclobutan-1-amine, GC is a viable option, likely requiring derivatization to improve volatility and chromatographic performance.[18]
Advantages:
-
High Resolution: Capillary GC columns provide very high separation efficiency.[17]
-
Sensitivity: Flame Ionization Detection (FID) offers excellent sensitivity for organic compounds.
-
Speed: Analysis times are typically short.
Disadvantages:
-
Volatility and Thermal Stability: The analyte must be volatile and thermally stable.
-
Derivatization Often Required: Amines often require derivatization (e.g., acylation) to block the polar amine group and prevent peak tailing.[18][19][20]
Recommended Approach for 3-Fluoro-1-methylcyclobutan-1-amine:
-
Derivatization: React the amine with trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide derivative.[18][19] This increases volatility and introduces fluorine atoms, which can be beneficial for certain detectors.
-
Chiral Stationary Phase: Utilize a cyclodextrin-based chiral capillary column (e.g., a derivative of β- or γ-cyclodextrin).[21][22] These phases are known for their ability to separate a wide range of chiral compounds, including amines.[17]
Experimental Protocol: Chiral GC Analysis after Derivatization
Objective: To achieve baseline separation of the derivatized enantiomers of 3-Fluoro-1-methylcyclobutan-1-amine by chiral GC.
Methodology:
-
Derivatization:
-
Dissolve 1 mg of the amine in 100 µL of methylene chloride.
-
Add 50 µL of trifluoroacetic anhydride.
-
Heat at 60°C for 15 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection.
-
-
GC Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium.[21]
-
Inlet Temperature: 250°C.
-
Oven Program: 80°C hold for 1 min, then ramp to 180°C at 5°C/min.
-
Detector: FID at 250°C.
-
Expected Outcome: Two well-resolved peaks corresponding to the trifluoroacetylated enantiomers.
Visualizing the Workflow
Caption: Workflow for chiral separation of 3-Fluoro-1-methylcyclobutan-1-amine.
Conclusion and Recommendations
The selection of an appropriate chiral separation method for 3-Fluoro-1-methylcyclobutan-1-amine is a multi-faceted decision that depends on the specific goals of the analysis, available instrumentation, and desired throughput.
-
For initial analytical screening and method development , chiral SFC is highly recommended due to its speed and efficiency. It allows for rapid screening of multiple columns and conditions.
-
If SFC is not available, chiral HPLC with polysaccharide-based columns is a robust and reliable alternative.
-
The indirect method using derivatization is a cost-effective approach, particularly if only achiral instrumentation is available. It can also offer the advantage of enhanced detection sensitivity.
-
Chiral GC is a powerful technique for this analyte, provided that the derivatization step is optimized. It is likely to provide the highest resolution among the compared methods.
Ultimately, a systematic screening approach, as outlined in the experimental protocols, will be crucial for identifying the optimal conditions for the successful chiral separation of 3-Fluoro-1-methylcyclobutan-1-amine isomers.
References
-
Ali, I., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available from: [Link]
-
Pharmaceutical Technology. (2025). Supercritical Fluid Chiral Separations. Available from: [Link]
-
ResearchGate. Structures of fluorescent chiral derivatization reagents for amines. Available from: [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Available from: [Link]
-
LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available from: [Link]
-
Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). Available from: [Link]
-
Phenomenex. Chiral Super Critical Fluid Chromatography. Available from: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]
-
ResearchGate. Chiral resolution of the racemic cyclobutane amino acids 7. Available from: [Link]
-
Waters Corporation. SFC Columns for Chiral & Achiral Separations. Available from: [Link]
-
ACS Pharmacology & Translational Science. (2025). Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships. Available from: [Link]
-
The Pharma Review. (2024). Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. Available from: [Link]
-
AZ chrom s.r.o. Chiral Gas Chromatography. Available from: [Link]
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PMC. Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkylations. Available from: [Link]
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Wikipedia. Chiral resolution. Available from: [Link]
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PMC. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Available from: [Link]
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ResearchGate. Synthesis of Chiral Functionalised Cyclobutylpyrrolidines and Cyclobutylamino Alcohols from (–)-(S)-Verbenone – Applications in the Stabilisation of Ruthenium Nanocatalysts. Available from: [Link]
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Phenomenex. Chiral HPLC Separations. Available from: [Link]
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Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
- Google Patents. WO2003076384A1 - Resolution of chiral compounds using aminocyclopentadienyl ruthenium catalysts.
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PMC. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Available from: [Link]
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MDPI. Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. Available from: [Link]
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Phys.org. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Available from: [Link]
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Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]
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PubMed. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Available from: [Link]
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Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]
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Safety Operating Guide
3-Fluoro-1-methylcyclobutan-1-amine proper disposal procedures
As drug development increasingly leverages fluorine chemistry to modulate pharmacokinetics, the handling of fluorinated building blocks like 3-Fluoro-1-methylcyclobutan-1-amine has become routine in medicinal chemistry. However, the disposal of these compounds presents a complex intersection of chemical hazards.
As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. This document provides the causality behind our safety protocols, ensuring that your laboratory’s waste management is not just compliant, but scientifically sound and self-validating.
Physicochemical Hazard Profiling & Disposal Implications
To properly dispose of 3-Fluoro-1-methylcyclobutan-1-amine, we must first deconstruct its dual-hazard profile. The basic amine group causes severe tissue necrosis and reacts violently with certain reagents, while the highly stable carbon-fluorine (C-F) bond introduces environmental persistence and hazardous thermal decomposition products,.
Table 1: Quantitative Hazard Data & Operational Implications
| Property / Hazard | Value / Classification | Operational Disposal Implication |
| Physical State | Liquid (Freebase) / Solid (HCl Salt) | Dictates spill containment strategy (absorbent pads vs. HEPA vacuum). |
| GHS Classification | Corrosive (H314), Toxic (H301/311/331) | Mandates chemical-resistant gloves (Neoprene) and immediate isolation of waste[1],[2]. |
| Chemical Incompatibilities | Strong oxidizers, Hypochlorites (Bleach) | Critical: Mixing with bleach generates volatile, highly toxic chloramines. |
| Decomposition Products | NOx, COx, Hydrogen Fluoride (HF) | Thermal destruction must utilize alkaline gas scrubbers to neutralize HF gas. |
| Environmental Toxicity | Toxic to aquatic life (H411) | Absolute prohibition of drain disposal; requires licensed chemical incineration. |
The Causality of Disposal: Why Standard Methods Fail
Standard laboratory waste protocols are insufficient for fluorinated alkylamines due to two primary mechanistic challenges:
-
The C-F Bond Challenge: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol). Standard incineration temperatures (<800°C) fail to fully mineralize the compound, risking the atmospheric release of volatile organofluorines or PFAS-like contaminants.
-
Hydrogen Fluoride (HF) Generation: When complete thermal destruction is achieved (>1100°C), the fluorine atoms are quantitatively converted into Hydrogen Fluoride (HF) gas. If the incinerator is not equipped with an alkaline scrubber (e.g., NaOH or Ca(OH)₂), this highly corrosive gas will destroy exhaust infrastructure and pose severe environmental hazards.
Therefore, waste must be strictly segregated and routed only to facilities capable of high-temperature incineration with halogen scrubbing [3],.
Institutional Waste Routing Workflow
The following diagram illustrates the decision tree for segregating and routing 3-Fluoro-1-methylcyclobutan-1-amine waste based on its chemical state.
Fig 1. Waste segregation and thermal destruction pathway for fluorinated amines.
Step-by-Step Methodologies
Protocol A: Benchtop Waste Segregation & Packaging
This protocol ensures that reactive amines do not cross-contaminate incompatible waste streams prior to vendor pickup.
-
State Identification: Confirm whether the waste is the freebase liquid or the hydrochloride (HCl) salt. The freebase is highly volatile and basic; the salt is a stable but hazardous dust.
-
Container Selection: Use high-density polyethylene (HDPE) or heavy-duty glass containers. Causality Note: Do NOT use metal containers. Trace moisture can react with the compound to form amine complexes or trace HF, which rapidly corrode metal.
-
Solvent Compatibility Check: If the amine is dissolved in a solvent, route it exclusively to a "Halogenated Organic Waste" carboy. Never mix with acidic waste streams unless intentionally neutralizing under controlled cooling, as the exothermic acid-base reaction can cause solvent boil-off and pressure buildup[3].
-
Labeling & Storage: Affix a hazardous waste tag immediately. Specify "Contains Fluorinated Alkylamine - Corrosive/Toxic." Store in a secondary containment tray within a ventilated flammable storage cabinet until vendor pickup[1],[2].
Protocol B: Small Spill Response & Decontamination
This is a self-validating protocol. By utilizing pH testing, the operator objectively verifies that the corrosive hazard has been neutralized before concluding the cleanup.
-
Evacuation & PPE: Evacuate the immediate area. Don a respirator with ABEK filters (for amines/acid gases), heavy-duty neoprene gloves, and splash goggles.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do NOT use combustible sawdust.
-
Neutralization (Freebase only): Carefully apply a dilute, weak acid (e.g., 5% citric acid or sodium bisulfate solution) to the spill perimeter, working inward.
-
Mechanistic Causality: Weak acids safely protonate the amine to its non-volatile salt form, instantly mitigating the inhalation hazard without triggering the violent exothermic reaction associated with strong acids.
-
-
Verification: Test the neutralized slurry with pH indicator paper. Self-Validation: Once the pH reads between 6 and 8, the corrosive hazard is neutralized.
-
Collection: Scoop the pH-neutral material into a wide-mouth HDPE waste container. Wash the surface with water and a mild detergent, collecting all wash water into the same hazardous waste container.
References
-
[1] AK Scientific, Inc. "Safety Data Sheet: 3-fluoro-1-methylcyclobutan-1-amine." aksci.com. URL:1
-
[2] Fluorochem. "Safety Data Sheet: 3-Fluoro-1-methyl-cyclobutanamine." fluorochem.co.uk. URL: 2
-
[3] Merck Millipore. "SAFETY DATA SHEET - Disposal Considerations." merckmillipore.com. URL: 3
-
Sigma-Aldrich (MilliporeSigma). "SAFETY DATA SHEET - Fluorinated Compounds & Environmental Precautions." sigmaaldrich.com. URL:
-
Fisher Scientific. "SAFETY DATA SHEET - 4-Fluorophenethylamine (Proxy for Fluorinated Alkylamine Decomposition)." fishersci.com. URL:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
